(Pyridin-2-ylsulfanyl)-acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)5-11-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJFLPNTKLFHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349595 | |
| Record name | (Pyridin-2-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10002-29-6 | |
| Record name | (Pyridin-2-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (Pyridin-2-ylsulfanyl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 10002-29-6
This technical guide provides a comprehensive overview of (Pyridin-2-ylsulfanyl)-acetic acid, a heterocyclic compound of interest in chemical and pharmaceutical research. This document collates available data on its chemical and physical properties, outlines a probable synthetic route, and discusses its potential, yet currently underexplored, biological significance.
Core Chemical and Physical Properties
This compound is a sulfur-containing pyridine derivative. While extensive experimental data is not widely available in peer-reviewed literature, key properties have been collated from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 10002-29-6 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₇H₇NO₂S | Santa Cruz Biotechnology[1] |
| Molecular Weight | 169.20 g/mol | Matrix Scientific[2] |
| Melting Point | 127-133°C | Matrix Scientific[2] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
This proposed method involves the reaction of 2-mercaptopyridine with an alkali metal salt of bromoacetic acid in an aqueous medium.
Materials:
-
2-Mercaptopyridine
-
Bromoacetic acid
-
Sodium hydroxide
-
Hydrochloric acid (dilute)
-
Water
-
Ethanol
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptopyridine (1 equivalent) and sodium hydroxide (1 equivalent) in water.
-
Addition of Alkylating Agent: To this solution, add a solution of bromoacetic acid (1 equivalent) in water dropwise at room temperature.
-
Reaction: Stir the resulting mixture at room temperature for approximately 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Acidification: Upon completion of the reaction, carefully add dilute hydrochloric acid to the reaction mixture to adjust the pH to approximately 4. This will precipitate the product.
-
Isolation and Purification: Filter the precipitate and wash it sequentially with water and ethanol to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the purified solid product under vacuum to yield this compound.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely published. Researchers are advised to perform their own analyses upon synthesis to confirm the structure.
Biological Activity and Drug Development Potential
The biological activities of this compound have not been extensively studied. However, the pyridine scaffold is a common feature in many biologically active compounds and approved drugs, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, and anticancer activities.
Derivatives of pyridine- and thiazole-containing acetic acids have been investigated for various medicinal applications. For instance, some thiazolyl-acetic acid derivatives have shown potential as antimicrobial agents. Furthermore, compounds incorporating the 1,3,4-thiadiazole ring, which is structurally related, have been synthesized and evaluated for antimycobacterial activity.[3]
The incorporation of the thio-acetic acid moiety onto the pyridine ring presents an interesting scaffold for further investigation in drug discovery programs. Its potential to interact with biological targets warrants further screening and pharmacological evaluation.
Potential Research Directions and Signaling Pathways to Investigate:
Given the structural motifs present in this compound, several signaling pathways could be of interest for future investigation.
Caption: Potential areas for biological investigation of this compound.
References
An In-depth Technical Guide to the Physicochemical Characteristics of (Pyridin-2-ylsulfanyl)-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of (Pyridin-2-ylsulfanyl)-acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key molecular identifiers, predicted physicochemical properties, and detailed experimental protocols for their determination. Furthermore, it outlines a representative synthetic route and explores the potential biological relevance of this class of compounds.
Core Molecular Identifiers
| Identifier | Value |
| IUPAC Name | (Pyridin-2-ylsulfanyl)acetic acid |
| CAS Number | 10002-29-6[1] |
| Molecular Formula | C₇H₇NO₂S[1] |
| Molecular Weight | 169.20 g/mol [1] |
| Canonical SMILES | C1=CC=NC(=C1)SCC(=O)O |
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following physicochemical properties were predicted using the SwissADME web tool, a widely used and reliable computational model.
| Property | Predicted Value |
| Melting Point (°C) | Not available |
| Boiling Point (°C) | Not available |
| pKa (acidic) | 3.50 (Carboxylic Acid) |
| pKa (basic) | 2.50 (Pyridine Nitrogen) |
| Aqueous Solubility (logS) | -1.86 |
| Lipophilicity (logP) | 1.15 |
Synthesis of this compound
A representative synthesis of this compound involves the S-alkylation of 2-mercaptopyridine with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base.
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of this compound.
Melting Point Determination (Thiele Tube Method)
The Thiele tube method provides a simple and effective means of determining the melting point of a solid organic compound.[2][3][4]
Materials:
-
Thiele tube
-
High-temperature mineral oil
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Bunsen burner or microburner
-
Sample of this compound
-
Rubber band or wire for attaching the capillary tube
Procedure:
-
A small amount of the finely powdered this compound is packed into the sealed end of a capillary tube to a height of 2-3 mm.
-
The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
The Thiele tube is filled with mineral oil to a level just above the side arm.
-
The thermometer and attached capillary tube are immersed in the oil in the main arm of the Thiele tube.
-
The side arm of the Thiele tube is gently heated with a small flame, creating a convection current that ensures uniform heating of the oil.[2]
-
The temperature is increased at a rate of approximately 1-2 °C per minute as the expected melting point is approached.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range. A pure compound will typically have a sharp melting range of 0.5-1 °C.
Aqueous Solubility Determination
The solubility of this compound in water can be determined by the shake-flask method.[5][6][7]
Materials:
-
Scintillation vials or flasks with screw caps
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Deionized water
-
Sample of this compound
Procedure:
-
An excess amount of this compound is added to a known volume of deionized water in a flask.
-
The flask is sealed and agitated at a constant temperature (e.g., 25 °C) using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then centrifuged to separate the undissolved solid from the saturated solution.
-
A known volume of the clear supernatant is carefully removed and diluted with a known volume of deionized water.
-
The concentration of the diluted solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC with a standard calibration curve.
-
The solubility is then calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.
pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[8][9][10][11][12]
Materials:
-
pH meter with a combination pH electrode (calibrated)
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Deionized water (carbonate-free)
-
Sample of this compound
Procedure:
-
A known amount of this compound is accurately weighed and dissolved in a known volume of deionized water in a beaker.
-
The pH electrode is immersed in the solution, and the initial pH is recorded.
-
The solution is stirred continuously with a magnetic stirrer.
-
The standardized NaOH solution is added in small, precise increments from the burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This corresponds to the inflection point of the titration curve.
logP Determination (Shake-Flask Method)
The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[13][14][15][16]
Materials:
-
Separatory funnels or centrifuge tubes with screw caps
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Analytical balance
-
Shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Sample of this compound
Procedure:
-
A known amount of this compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water.
-
A known volume of this solution is placed in a separatory funnel or centrifuge tube.
-
A known volume of the other phase (n-octanol or water) is added.
-
The mixture is vigorously shaken for a set period (e.g., 1 hour) to allow for partitioning of the solute between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
A sample is carefully taken from each phase.
-
The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, derivatives of pyridine-2-thioacetic acid have shown potential as antimicrobial agents and enzyme inhibitors.[17][18][19] Notably, some thiol-containing compounds act as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics.[20][21][22][23] The inhibitory mechanism often involves the chelation of essential zinc ions in the active site of the MBL.[24]
References
- 1. scbt.com [scbt.com]
- 2. timstar.co.uk [timstar.co.uk]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ws [chem.ws]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics [pubmed.ncbi.nlm.nih.gov]
- 18. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo -Lactamase-1 [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Inhibition of metallo-beta-lactamases by a series of mercaptoacetic acid thiol ester derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors [mdpi.com]
An In-depth Technical Guide to the Synthesis of (Pyridin-2-ylsulfanyl)-acetic acid from 2-Mercaptopyridine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
(Pyridin-2-ylsulfanyl)-acetic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis from readily available precursors is a topic of significant interest. This technical guide provides a comprehensive overview of the core synthetic methodology for preparing this compound, starting from 2-mercaptopyridine. The primary synthetic route involves the S-alkylation of 2-mercaptopyridine with a haloacetic acid derivative. This document details the underlying chemical principles, provides step-by-step experimental protocols for common variations of the synthesis, presents quantitative data in a structured format, and includes a visual representation of the reaction workflow.
Introduction and Reaction Principle
The synthesis of this compound is fundamentally an S-alkylation reaction. The starting material, 2-mercaptopyridine (C₅H₅NS), exists in a tautomeric equilibrium with its thione form, pyridine-2(1H)-thione.[1] The reaction proceeds via the formation of a potent nucleophile, the pyridin-2-thiolate anion. This is achieved by deprotonating 2-mercaptopyridine with a suitable base.
The generated thiolate anion then participates in a nucleophilic substitution reaction (Sₙ2) with a haloacetic acid, such as chloroacetic acid or bromoacetic acid.[2][3][4] The nucleophilic sulfur atom attacks the electrophilic α-carbon of the haloacetic acid, displacing the halide ion and forming a new carbon-sulfur bond. The choice of base and solvent system can be adapted to influence reaction kinetics and facilitate product isolation.
The overall transformation is illustrated below:
Scheme 1: General Synthesis of this compound
Experimental Protocols
Two primary protocols are presented, differing in the choice of base and solvent system. Protocol A utilizes an aqueous solution with an inorganic base, while Protocol B employs an organic base in an aprotic solvent.
Protocol A: Synthesis using Sodium Hydroxide in an Aqueous Medium
This method is analogous to procedures used for similar thiol-containing heterocycles and is advantageous due to the use of inexpensive reagents and a simple workup.[2]
Materials:
-
2-Mercaptopyridine (1.0 eq)
-
Bromoacetic acid or Chloroacetic acid (1.0 - 1.1 eq)
-
Sodium hydroxide (NaOH) (2.0 - 2.2 eq)
-
Deionized water
-
Hydrochloric acid (HCl), dilute (e.g., 1 M or 2 M)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (2.0 eq) in deionized water.
-
To this basic solution, add 2-mercaptopyridine (1.0 eq) and stir until it completely dissolves, forming the sodium thiolate salt.
-
In a separate beaker, prepare a solution of the haloacetic acid (e.g., bromoacetic acid, 1.0 eq) and the remaining sodium hydroxide (to neutralize the acid) in a minimal amount of water.
-
Slowly add the aqueous solution of the haloacetate to the solution of the pyridin-2-thiolate at room temperature.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Carefully acidify the solution with dilute hydrochloric acid to a pH of approximately 4. This protonates the carboxylate, causing the product to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water and then a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield this compound as a solid.
Protocol B: Synthesis using Triethylamine in an Organic Solvent
This protocol is suitable for reactions where anhydrous conditions are preferred and utilizes an organic base.[3][4]
Materials:
-
2-Mercaptopyridine (1.0 eq)
-
Bromoacetic acid or Chloroacetic acid (1.0 - 1.1 eq)
-
Triethylamine (Et₃N) (2.0 - 2.2 eq)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) (anhydrous)
-
Standard laboratory glassware
Procedure:
-
Suspend 2-mercaptopyridine (1.0 eq) and bromoacetic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture in an ice bath.
-
Slowly add triethylamine (2.1 eq) dropwise to the stirred suspension. A precipitate of triethylammonium bromide will form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, filter the mixture to remove the triethylammonium salt precipitate.
-
Wash the filtrate with water or a dilute acid solution to remove any remaining base.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Yields are representative and may vary based on reaction scale and purification efficiency.
| Parameter | Protocol A | Protocol B |
| Starting Material | 2-Mercaptopyridine | 2-Mercaptopyridine |
| Alkylating Agent | Bromoacetic Acid | Bromoacetic Acid |
| Base | Sodium Hydroxide (NaOH) | Triethylamine (Et₃N) |
| Solvent | Water | Dichloromethane (CH₂Cl₂) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 6 hours | 12 - 24 hours |
| Typical Yield | 80 - 95% | 75 - 90% |
| Workup | Acidification & Filtration | Filtration & Extraction |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting the key steps from reactants to the final product.
Caption: Workflow for the synthesis of this compound.
Product Characterization
Confirmation of the synthesized this compound (C₇H₇NO₂S, Molar Mass: 169.19 g/mol ) should be performed using standard analytical techniques:
-
Melting Point: To assess purity.
-
¹H NMR: To confirm the proton environment, expecting signals for the pyridine ring protons and a singlet for the methylene (-S-CH₂-) protons.
-
¹³C NMR: To identify all unique carbon atoms in the structure.
-
FT-IR Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Mass Spectrometry: To confirm the molecular weight of the compound.[5]
Safety Considerations
-
2-Mercaptopyridine: Has a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Haloacetic Acids (e.g., Bromoacetic Acid): Are corrosive and toxic. Avoid skin and eye contact. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Bases (NaOH, Et₃N): Are corrosive. Handle with care.
-
Organic Solvents (CH₂Cl₂): Are volatile and may be harmful. Use only in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
Spectroscopic and Synthetic Profile of (Pyridin-2-ylsulfanyl)-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for (Pyridin-2-ylsulfanyl)-acetic acid (CAS No. 10002-29-6). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data alongside expected characteristic values derived from its structural features. The information is intended to support research, drug development, and quality control activities.
Chemical Structure and Properties
-
IUPAC Name: (Pyridin-2-ylsulfanyl)acetic acid
-
Molecular Formula: C₇H₇NO₂S
-
Molecular Weight: 169.20 g/mol
-
Structure:

Predicted and Expected Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data is predicted and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.45 | d | 1H | H-6 (Pyridine) |
| ~7.75 | t | 1H | H-4 (Pyridine) |
| ~7.30 | d | 1H | H-3 (Pyridine) |
| ~7.15 | t | 1H | H-5 (Pyridine) |
| ~3.90 | s | 2H | -S-CH₂-COOH |
| ~12.90 | br s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~171.0 | C=O (Carboxylic Acid) |
| ~158.0 | C-2 (Pyridine, C-S) |
| ~150.0 | C-6 (Pyridine) |
| ~138.0 | C-4 (Pyridine) |
| ~123.0 | C-3 (Pyridine) |
| ~121.0 | C-5 (Pyridine) |
| ~35.0 | -S-CH₂- |
Infrared (IR) Spectroscopy
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |
| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| ~1600, ~1450 | Medium-Strong | C=C, C=N Stretch | Pyridine Ring |
| ~1300 | Medium | C-O Stretch | Carboxylic Acid |
| ~1250 | Medium | C-S Stretch | Thioether |
| ~950 | Broad, Medium | O-H Bend | Carboxylic Acid |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Ion | Notes |
| 169 | [M]⁺ | Molecular Ion |
| 124 | [M - COOH]⁺ | Loss of the carboxyl group |
| 111 | [C₅H₄NS]⁺ | Pyridinyl-thio fragment |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthesis via S-alkylation of 2-mercaptopyridine.
Reaction Scheme:
2-Mercaptopyridine + Chloroacetic acid → this compound
Materials:
-
2-Mercaptopyridine
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptopyridine (1 equivalent) and sodium hydroxide (2 equivalents) in deionized water.
-
In a separate beaker, dissolve chloroacetic acid (1 equivalent) in deionized water.
-
Slowly add the chloroacetic acid solution to the flask containing the 2-mercaptopyridine solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture to a pH of approximately 4 using 1 M HCl. This will precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold deionized water, followed by a small amount of cold ethanol to remove impurities.
-
Dry the purified this compound product under vacuum.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the dried product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Process the spectra to determine chemical shifts, multiplicities, and integration.
Infrared (IR) Spectroscopy:
-
Prepare a sample of the dried product as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
A Technical Guide to the Crystal Structure of (Pyridin-2-ylsulfanyl)-acetic acid Analogues
Introduction
This technical guide provides an in-depth analysis of the crystal structures of compounds closely related to (Pyridin-2-ylsulfanyl)-acetic acid. While a crystal structure for this compound (C7H7NO2S) was not publicly available at the time of this writing, this document presents a comprehensive examination of two analogous structures: 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid and 2-(Pyrimidin-2-ylsulfanyl)acetic acid. The structural data and experimental protocols for these compounds offer valuable insights for researchers, scientists, and professionals in drug development by illustrating the molecular conformations, intermolecular interactions, and packing arrangements that can be anticipated for this class of molecules.
Crystallographic Data and Structure Refinement
The crystallographic data, data collection parameters, and structure refinement details for the two analogous compounds are summarized in the tables below for ease of comparison.
Table 1: Crystal Data and Structure Refinement for 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid [1]
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C11H9N3O2S |
| Formula Weight | 247.28 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.5722 (2) |
| b (Å) | 22.4650 (8) |
| c (Å) | 7.4314 (2) |
| β (°) | 93.237 (2) |
| Volume (ų) | 1095.45 (6) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.499 |
| Absorption Coefficient (mm⁻¹) | 0.29 |
| F(000) | 512.0 |
| Data Collection | |
| Diffractometer | Bruker SMART CCD area-detector |
| Radiation Source | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 291 |
| Measured Reflections | 10868 |
| Independent Reflections | 2524 |
| Reflections with I > 2σ(I) | 2116 |
| Rint | 0.022 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.035 |
| wR(F²) | 0.096 |
| Goodness-of-fit (S) | 1.05 |
| Parameters | 155 |
| Δρmax (e Å⁻³) | 0.21 |
| Δρmin (e Å⁻³) | -0.24 |
Table 2: Crystal Data and Structure Refinement for 2-(Pyrimidin-2-ylsulfanyl)acetic acid [2]
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C6H6N2O2S |
| Formula Weight | 170.19 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 14.660 (6) |
| b (Å) | 6.579 (2) |
| c (Å) | 7.664 (3) |
| β (°) | 90 |
| Volume (ų) | 739.2 (5) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.528 |
| Absorption Coefficient (mm⁻¹) | 0.38 |
| F(000) | 352 |
| Data Collection | |
| Diffractometer | Bruker P4 |
| Radiation Source | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 153 |
| Measured Reflections | 5392 |
| Independent Reflections | 911 |
| Reflections with I > 2σ(I) | 828 |
| Rint | 0.024 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.032 |
| wR(F²) | 0.086 |
| Goodness-of-fit (S) | 1.07 |
| Parameters | 70 |
| Δρmax (e Å⁻³) | 0.22 |
| Δρmin (e Å⁻³) | -0.20 |
Intermolecular Interactions
Hydrogen bonding plays a crucial role in the crystal packing of these molecules. The geometric parameters for the key hydrogen bonds are detailed below.
Table 3: Hydrogen Bond Geometry (Å, °) for 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid [1]
| D—H···A | D—H | H···A | D···A | D—H···A |
| O2—H2···N2i | 0.82 | 1.87 | 2.694 (2) | 178 |
| C2—H2A···O1ii | 0.93 | 2.58 | 3.230 (2) | 127 |
| C8—H8···O2iii | 0.93 | 2.48 | 3.392 (2) | 165 |
| C9—H9···O1iv | 0.93 | 2.45 | 3.296 (2) | 151 |
| Symmetry codes: (i) x, -y+1/2, z+1/2; (ii) -x+1, -y+1, -z+1; (iii) x-1, y, z; (iv) -x, y+1/2, -z+1/2 |
Table 4: Hydrogen Bond Geometry (Å, °) for 2-(Pyrimidin-2-ylsulfanyl)acetic acid [2]
| D—H···A | D—H | H···A | D···A | D—H···A |
| O2—H1···N2i | 0.89 (3) | 1.78 (3) | 2.663 (2) | 178 (3) |
| C6—H6···O1ii | 0.93 | 2.44 | 3.266 (3) | 148 |
| C5—H5···O2iii | 0.93 | 2.47 | 3.403 (3) | 178 |
| Symmetry codes: (i) x, -y+1/2, z; (ii) -x+1, -y, -z+1; (iii) x, y-1, z |
Experimental Protocols
The methodologies for the synthesis and crystal growth of the two compounds are detailed below.
Synthesis and Crystallization of 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid[1]
To a solution of 4-(4-pyridinyl)pyrimidine-2-thiol (3.78 g, 20 mmol) and sodium hydroxide (0.80 g, 20 mmol) in 30 ml of water, a solution of 2-bromoacetic acid (2.78 g, 20 mmol) in 30 ml of water was added. The mixture was stirred at room temperature for 4 hours. Dilute hydrochloric acid was then added to the solution until the pH reached approximately 4, leading to the formation of a precipitate. The precipitate was filtered, washed with water and ethanol, and subsequently dried in a vacuum. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution of the compound in air at room temperature.[1]
Synthesis and Crystallization of 2-(Pyrimidin-2-ylsulfanyl)acetic acid[2]
In an attempt to prepare metal-organic coordination architectures, single crystals of the title compound were obtained unexpectedly. A mixture of Co(Ac)₂·6H₂O (0.142 g, 0.50 mmol), (2-pyrimidylthio)acetic acid (0.035 g, 0.20 mmol), and sodium azide (0.032 g, 0.50 mmol) in 10 ml of H₂O was stirred for 1 hour. The solution was then filtered, and the filtrate was kept at room temperature. Single crystals were formed after a few days through the slow evaporation of the solvent.[2]
X-ray Data Collection and Structure Solution
For both compounds, single-crystal X-ray diffraction data were collected on a Bruker diffractometer with Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F².[1][2] For 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid, all hydrogen atoms were positioned geometrically and refined as riding models.[1] For 2-(Pyrimidin-2-ylsulfanyl)acetic acid, hydrogen atoms bonded to carbon were positioned geometrically, while the hydrogen atom of the carboxylic acid group was refined freely.[2]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the molecular structure with key intermolecular interactions.
Caption: Experimental workflow for crystal structure analysis.
Caption: Molecular structure and key O-H···N hydrogen bond.
References
Solubility Profile of (Pyridin-2-ylsulfanyl)-acetic acid: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the solubility profile of (Pyridin-2-ylsulfanyl)-acetic acid. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It outlines detailed experimental protocols and discusses the theoretical physicochemical properties that govern its solubility.
Introduction to this compound
This compound is a molecule of interest in various research domains due to its structural motifs, which include a pyridine ring, a thioether linkage, and a carboxylic acid group. Understanding its solubility is a critical first step in any application, from biological screening to process chemistry, as it dictates the compound's bioavailability, formulation feasibility, and reaction kinetics.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic or aqueous solvents. The following table is provided as a template for researchers to populate once experimental data has been acquired.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Water (pH 7.4) | 25 | e.g., Shake-Flask & HPLC | ||
| e.g., Ethanol | 25 | e.g., Shake-Flask & UV-Vis | ||
| e.g., DMSO | 25 | e.g., Shake-Flask & HPLC | ||
| e.g., Acetonitrile | 25 | e.g., Shake-Flask & HPLC | ||
| e.g., 0.1 M HCl | 25 | e.g., Shake-Flask & HPLC | ||
| e.g., 0.1 M NaOH | 25 | e.g., Shake-Flask & HPLC |
Theoretical Solubility Profile
Based on its chemical structure, a qualitative prediction of the solubility of this compound can be made.
-
Amphoteric Nature : The presence of a basic pyridine nitrogen and an acidic carboxylic acid group makes the molecule amphoteric. Its solubility in aqueous solutions is therefore expected to be highly pH-dependent. At low pH, the pyridine nitrogen will be protonated, forming a more soluble cationic species. Conversely, at high pH, the carboxylic acid will be deprotonated, forming a more soluble anionic species. The lowest aqueous solubility is expected at its isoelectric point.
-
Solubility in Organic Solvents : The molecule possesses both polar (carboxylic acid, pyridine) and non-polar (the aromatic ring system) characteristics. Therefore, it is expected to have some degree of solubility in a range of organic solvents. Polar protic solvents like ethanol should be effective due to hydrogen bonding capabilities. Polar aprotic solvents such as DMSO and DMF are also likely to be good solvents. Solubility in non-polar solvents like hexane is expected to be low.
The interplay of these factors is crucial for understanding the compound's behavior in different environments.
Caption: Factors influencing the solubility of this compound.
Experimental Protocols
To empower researchers to determine the solubility profile of this compound, the following detailed experimental protocols are provided.
Shake-Flask Method for Equilibrium Solubility Determination
This is the gold-standard method for determining equilibrium solubility.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or other compatible material)
-
Analytical balance
-
Volumetric flasks
-
Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Shake the vial for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
After equilibration, let the vial stand in the constant temperature bath for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Quantitatively dilute the filtered saturated solution to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Objective: To accurately quantify the concentration of this compound in solution.
Typical HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at a wavelength of maximum absorbance for this compound.
-
Column Temperature: 25 °C
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted, filtered sample from the solubility experiment.
-
Determine the concentration of the sample by interpolating its peak area from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for solubility determination.
Caption: Experimental workflow for the shake-flask solubility determination.
Caption: Workflow for concentration analysis using HPLC.
(Pyridin-2-ylsulfanyl)-acetic Acid: A Technical Guide to its Discovery and History
(Pyridin-2-ylsulfanyl)-acetic acid , a heterocyclic compound with the chemical formula C₇H₇NO₂S, has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of its discovery, historical context, synthesis, and known biological implications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 10002-29-6 | [1] |
| Molecular Formula | C₇H₇NO₂S | [1] |
| Molecular Weight | 169.2 g/mol | [1] |
Synthesis and Historical Context
The precise date and discoverer of the first synthesis of this compound are not clearly documented in readily available historical chemical literature. However, its synthesis logically follows from well-established chemical principles of the late 19th and early 20th centuries. The likely and most straightforward synthetic route involves the S-alkylation of 2-mercaptopyridine with a haloacetic acid, such as chloroacetic acid or bromoacetic acid.
This type of reaction, a nucleophilic substitution at the sulfur atom, is a fundamental transformation in organic chemistry. The general methodology would have been accessible to chemists from the late 1800s onwards.
A modern adaptation of this synthesis can be inferred from procedures used for structurally similar compounds. For instance, the synthesis of a related compound, (3-chloro-pyridin-2-ylsulfanyl)-acetic acid, has been described in the patent literature. This suggests a continued interest in this class of molecules for potential therapeutic applications.
General Experimental Protocol (Inferred)
The following protocol is a generalized procedure based on the synthesis of analogous compounds and fundamental organic chemistry principles.
Materials:
-
2-Mercaptopyridine
-
Chloroacetic acid (or Bromoacetic acid)
-
A suitable base (e.g., Sodium hydroxide, Potassium carbonate)
-
A suitable solvent (e.g., Water, Ethanol, Acetone)
-
Acid for neutralization (e.g., Hydrochloric acid)
Procedure:
-
2-Mercaptopyridine is dissolved in the chosen solvent, and the base is added to deprotonate the thiol group, forming the more nucleophilic thiolate.
-
Chloroacetic acid (or its salt) is then added to the reaction mixture.
-
The mixture is stirred, typically at room temperature or with gentle heating, for a period sufficient to allow the reaction to go to completion.
-
Upon completion, the reaction mixture is acidified to precipitate the carboxylic acid product.
-
The crude this compound is then collected by filtration, washed with water, and can be further purified by recrystallization.
References
The Multifaceted Biological Potential of Pyridinyl-Thio-Acetic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridinyl-thio-acetic acid scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant anticancer, anti-inflammatory, and antimicrobial properties of this versatile class of compounds. The information presented herein is curated from recent scientific literature to support further research and development in this promising area.
Anticancer Activity
Pyridinyl-thio-acetic acid derivatives have demonstrated notable antiproliferative effects against various human cancer cell lines. The cytotoxic activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected pyridinyl-thio-acetic acid derivatives and related compounds against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 |
| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 | Doxorubicin | 1.93 |
| Thiazolo[4,5-d]pyrimidine derivative 3b | C32 (Melanoma) | 24.4 | - | - |
| Thiazolo[4,5-d]pyrimidine derivative 3b | A375 (Melanoma) | 25.4 | - | - |
Table 1: In vitro anticancer activity of selected pyridine-containing compounds.[1][2]
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (pyridinyl-thio-acetic acid derivatives) and the reference drug (doxorubicin) for 48 hours.[3]
-
MTT Addition: After the incubation period, add 15 µL of MTT solution to each well and incubate for an additional 1-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Experimental Workflow: In Vitro Anticancer Screening
The following diagram illustrates a typical workflow for screening compounds for anticancer activity.
Anti-inflammatory Activity
Several pyridinyl-thio-acetic acid derivatives have shown promising anti-inflammatory properties. A common in vivo model to assess this activity is the carrageenan-induced paw edema assay in rats. The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
Quantitative Anti-inflammatory Data
The table below presents the anti-inflammatory activity of selected compounds, showing the percentage of edema inhibition in the carrageenan-induced paw edema model.
| Compound ID/Reference | Dose (mg/kg) | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) |
| Thiazolo[4,5-b]pyridin-2-one derivative 7 | 50 | 47.2 | Ibuprofen | 40.9 |
| Thiazolo[4,5-b]pyridin-2-one derivative 8 | 50 | 53.4 | Ibuprofen | 40.9 |
| Thiazolo[4,5-b]pyridin-2-one derivative 9 | 50 | 45.6 | Ibuprofen | 40.9 |
Table 2: In vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This model is widely used to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats (180-200 g)
-
Carrageenan solution (1% in saline)
-
Test compounds and reference drug (e.g., Ibuprofen)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups, including a control group, a reference drug group, and test compound groups.
-
Compound Administration: Administer the test compounds and the reference drug intraperitoneally at a specific dose (e.g., 50 mg/kg). The control group receives the vehicle.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB and COX-2 signaling pathways, which are central to the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory and autoimmune diseases.
COX-2 Signaling Pathway
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Antimicrobial Activity
Derivatives of pyridinyl-thio-acetic acid have also been investigated for their activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
Quantitative Antimicrobial Data
The following table summarizes the MIC values of selected pyridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID/Reference | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-(methyldithio)pyridine-3-carbonitrile | S. aureus | 0.5 - 64 | - | - |
| 2-(methyldithio)pyridine-3-carbonitrile | E. coli | 0.5 - 64 | - | - |
| 2-(methyldithio)pyridine-3-carbonitrile | Candida species | 0.25 - 2 | - | - |
| Pyridine triazole derivatives | S. aureus | 31.25 - 62.5 | - | - |
| Pyridine triazole derivatives | E. coli | 31.25 - 62.5 | - | - |
Table 3: In vitro antimicrobial activity of selected pyridine derivatives.[4]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard laboratory method used to determine the minimum inhibitory concentration of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds and reference antibiotics
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 × 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well (except for the sterility control) with the microbial suspension.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Synthesis of Pyridinyl-Thio-Acetic Acids
A general and efficient method for the synthesis of pyridinyl-thio-acetic acids involves the reaction of a pyridine derivative with a mercaptoacetic acid derivative.
General Synthetic Procedure
One common approach is the reaction of a pyridine-N-oxide with a Meldrum's acid derivative, followed by ring-opening and decarboxylation.[5] Another method involves the reaction of 4-(1-pyridyl)pyridinium chloride with 2-mercaptoacetic acid.[6]
Example Synthesis of (4-pyridylthio)acetic acid:
-
A solution of 4-(1-pyridyl)pyridinium chloride in water is prepared.
-
An equimolar amount of 2-mercaptoacetic acid is added to the solution.
-
The mixture is heated at reflux with stirring for approximately 4 hours.
-
The desired (4-pyridylthio)acetic acid product can then be isolated and purified.
Conclusion
Pyridinyl-thio-acetic acids and their derivatives represent a highly promising class of compounds with diverse and potent biological activities. The data and protocols presented in this guide highlight their potential as anticancer, anti-inflammatory, and antimicrobial agents. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways such as NF-κB and COX-2, provides a strong rationale for their continued investigation and development as novel therapeutic agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific biological targets.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3644377A - Process for the preparation of (4-pyridylthio)acetic acid - Google Patents [patents.google.com]
Preliminary Mechanistic Insights into (Pyridin-2-ylsulfanyl)-acetic acid and its Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary overview of the potential mechanism of action of (Pyridin-2-ylsulfanyl)-acetic acid and its structurally related derivatives. Direct mechanistic studies on the parent compound are limited in publicly available literature. Therefore, this document synthesizes findings from research on various pyridine-containing molecules with similar structural motifs to infer potential biological activities and guide future research. The information presented herein is intended to serve as a foundational resource for hypothesis generation and experimental design in the exploration of this chemical scaffold for therapeutic development.
Overview of Biological Activities of Pyridine Derivatives
Derivatives of this compound have demonstrated a broad spectrum of biological activities, suggesting multiple potential mechanisms of action. The primary therapeutic areas where these compounds have shown promise include antimicrobial, antifungal, anticancer, and psychotropic applications.
Key Findings from Derivative Studies:
-
Antimicrobial and Antifungal Activity: A significant body of research has focused on the synthesis and evaluation of pyridine derivatives as antimicrobial and antifungal agents.[1][2][3][4][5][6][7][8] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.
-
Anticancer Activity: Certain pyridine derivatives have been investigated for their potential as anticancer agents. For instance, some have been shown to target specific signaling pathways, such as the EGFR/PI3K/AKT/mTOR cascade, in tumor cells.[9][10]
-
Psychotropic Effects: Thioalkyl derivatives of pyridine have been reported to exhibit anticonvulsant, sedative, and anxiolytic properties, suggesting interaction with targets in the central nervous system.[11]
-
Antimycobacterial Activity: Specific derivatives have also been synthesized and tested for their activity against Mycobacterium tuberculosis.[12]
Due to the diversity of these reported activities, it is plausible that this compound and its analogues may act on multiple cellular targets. The subsequent sections will delve into the available quantitative data and experimental protocols for representative derivatives to provide a more granular understanding.
Quantitative Data Summary for Pyridine Derivatives
The following tables summarize the quantitative data from studies on various pyridine derivatives, highlighting their antimicrobial and anticancer potencies. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing compounds for further mechanistic investigation.
Table 1: In Vitro Antimicrobial Activity of Selected Pyridine Derivatives
| Compound Class/Derivative | Target Organism | Assay Type | Potency (MIC, µg/mL) | Reference |
| Pyridine Carbonitrile Derivatives | B. cereus | Broth Microdilution | 50 | [2] |
| C. albicans | Broth Microdilution | 25 | [2] | |
| N-alkylated Pyridine Salts | S. aureus | MIC Assay | 56 ± 0.5% inhibition at 100 µg/mL | [4] |
| E. coli | MIC Assay | 55 ± 0.5% inhibition at 100 µg/mL | [4] | |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Not Specified | Similar to linezolid | [13] |
| Thienopyridine Derivatives | E. coli | MIC Assay | 0.0195 | [5] |
| B. mycoides | MIC Assay | <0.0048 | [5] | |
| C. albicans | MIC Assay | <0.0048 | [5] |
Table 2: In Vitro Anticancer Activity of Selected Pyridine Derivatives
| Compound Class/Derivative | Cell Line | Assay Type | Potency (IC50, µM) | Reference |
| Pyridine bearing p-fluorophenyl urea | HepG2, HT-29, MCF-7 | Not Specified | More potent than doxorubicin | [10] |
| Pyrazolyl s-Triazine Derivatives | MDA-MB-231 | Not Specified | Not Specified | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning pyridine derivatives. These protocols can serve as a template for designing future studies on this compound.
Synthesis of this compound Analogues
A general procedure for the synthesis of compounds related to this compound involves the reaction of a pyridine-2-thiol with a haloacetic acid derivative. For instance, the synthesis of 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid is described as follows:
-
Dissolution: Dissolve 4-(4-pyridinyl)pyrimidine-2-thiol and sodium hydroxide in water.
-
Addition: Add a solution of 2-bromoacetic acid in water to the mixture.
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Precipitation: Acidify the solution with dilute hydrochloric acid to a pH of approximately 4 to precipitate the product.
-
Purification: Filter the precipitate, wash with water and ethanol, and dry under vacuum.[14]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][5]
In Vitro Anticancer Activity Assay
While specific assay details for all cited anticancer studies are not provided in the abstracts, a general protocol often involves the following steps:
-
Cell Culture: Culture the selected cancer cell lines (e.g., HepG2, MCF-7) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth compared to untreated controls.[10]
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for screening pyridine derivatives and a potential signaling pathway that may be modulated by these compounds based on existing literature.
Caption: Generalized workflow for the synthesis, screening, and mechanistic evaluation of this compound derivatives.
Caption: Postulated inhibitory effect of a pyridine derivative on the EGFR/PI3K/AKT/mTOR signaling pathway.[9]
Conclusion and Future Directions
The preliminary data gathered from studies on derivatives of this compound suggest that this chemical scaffold is a promising starting point for the development of novel therapeutic agents. The observed antimicrobial, antifungal, and anticancer activities warrant a more focused investigation into the precise molecular mechanisms.
Future research should prioritize the following:
-
Systematic SAR Studies: Synthesize and test a focused library of this compound analogues to establish clear structure-activity relationships for different biological targets.
-
Target Identification: Employ techniques such as affinity chromatography, proteomics, and computational docking to identify the specific molecular targets of the most potent compounds.
-
In-depth Mechanistic Studies: For compounds with significant antimicrobial activity, investigate their effects on cell wall synthesis, protein synthesis, and DNA replication. For anticancer leads, perform detailed analyses of their impact on key signaling pathways, cell cycle progression, and apoptosis.
-
In Vivo Efficacy and Toxicity: Advance the most promising compounds to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By systematically addressing these research questions, the full therapeutic potential of the this compound scaffold can be elucidated, potentially leading to the development of new and effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetic Acid-Driven One-Pot Synthesis of 4,7-dihydro-[1,2,3]thiadiazolo[5,4-b]pyridine-6-carboxamides and Pharmacological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antimycobacterial activity of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 14. 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Thio-Substituted Pyridine Compounds for Researchers and Drug Development Professionals
Thio-substituted pyridine compounds are a pivotal class of heterocyclic molecules that have garnered significant interest in medicinal chemistry and drug development. Their diverse biological activities, ranging from antifungal and antibacterial to anticancer and enzyme inhibition, make them attractive scaffolds for novel therapeutic agents. This technical guide provides an in-depth review of the core synthetic methodologies for preparing these valuable compounds, complete with detailed experimental protocols, quantitative data, and visual representations of key processes to aid researchers in their synthetic endeavors.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone for the synthesis of thio-substituted pyridines, particularly for 2- and 4-thio derivatives. This method typically involves the reaction of an electron-deficient halopyridine with a sulfur nucleophile.
A recent advancement in this area involves the use of 2-halopyridinium ketene hemiaminals, which are exceptionally reactive towards SNAr with thiols and thiolates at room temperature. This approach circumvents the need for high temperatures and strong bases often required for less activated halopyridines.[1][2]
General Reaction Scheme:
Caption: General workflow for SNAr synthesis of thio-substituted pyridines.
Experimental Protocol: Synthesis of 2-Thiopyridines via SNAr of 2-Halopyridinium Ketene Hemiaminals[3]
A simple mix-and-stir protocol at room temperature enables the synthesis of 2-thiopyridiniums. This method leverages the enhanced electrophilicity of 2-halopyridinium ketene hemiaminals.
Materials:
-
2-chloro-1-(1-ethoxyvinyl)pyridinium triflate
-
Thiol or thiolate nucleophile
-
Solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
In a clean, dry reaction vessel, dissolve the 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate in the chosen solvent.
-
Add the thiol or thiolate nucleophile to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the N-(1-ethoxyvinyl) group can be cleaved by dissolving the product in a 4 M HCl solution in 1,4-dioxane and warming to 50 °C overnight to yield the corresponding hydrochloride or triflate salt of the 2-thiopyridine.[3]
Quantitative Data for SNAr Reactions
| Entry | Halopyridine | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | 1-Octanethiol | K₂CO₃ | DMAc | RT | 12 | 95 | [4] |
| 2 | 4-Chloropyridine | Thiophenol | K₂CO₃ | DMAc | 100 | 8 | 92 | [4] |
| 3 | 2-Bromopyridine | Benzyl thiol | K₂CO₃ | DMAc | 80 | 10 | 90 | [4] |
| 4 | 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate | 1-Octanethiol | - | CH₃CN | RT | 1 | 85 | [3] |
| 5 | 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate | 5-Bromo-pyridine-2-thiol | - | CH₂Cl₂ | RT | 1 | 82 | [3] |
Synthesis from Chloropyridines and Thiolating Agents
A widely used and convenient method for the preparation of 2- and 4-mercaptopyridines involves the reaction of the corresponding chloropyridine with a thiolating agent, such as thiourea or sodium hydrosulfide.[5][6]
Synthesis of 2-Mercaptopyridine from 2-Chloropyridine and Thiourea[5]
This two-step, one-pot synthesis proceeds through an isothiouronium salt intermediate, which is subsequently hydrolyzed to the desired pyridinethione.
Caption: Workflow for the synthesis of 2-mercaptopyridine from 2-chloropyridine and thiourea.
Experimental Protocol: Synthesis of 2-Mercaptopyridine[5]
Materials:
-
2-Chloropyridine
-
Thiourea
-
Ethanol
-
Aqueous Ammonia or Sodium Hydroxide
Procedure:
-
A mixture of 2-chloropyridine and thiourea in ethanol is heated to reflux.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then treated with an aqueous base, such as aqueous ammonia or sodium hydroxide, to hydrolyze the intermediate isothiouronium salt.
-
Acidification of the reaction mixture precipitates the 2-mercaptopyridine, which can be collected by filtration.
Cycloaddition Reactions
Cycloaddition reactions offer a powerful strategy for the de novo synthesis of the pyridine ring, allowing for the construction of highly substituted thio-pyridines that may be difficult to access through functionalization of a pre-existing pyridine ring.[7]
Formal [3+3] Cycloaddition
An organocatalyzed, formal [3+3] cycloaddition reaction between enamines and α,β-unsaturated aldehydes or ketones provides a practical route to tri- or tetrasubstituted pyridines.[7]
Experimental Protocol: Organocatalyzed [3+3] Cycloaddition for Substituted Pyridines[7]
Materials:
-
Enamine (e.g., derived from a ketone and a secondary amine)
-
α,β-Unsaturated aldehyde, ketone, or ynal
-
Organocatalyst (e.g., pyrrolidine hydrochloride)
-
Iron(III) chloride (FeCl₃)
-
Solvent
Procedure:
-
The enamine, α,β-unsaturated carbonyl compound, and organocatalyst are combined in a suitable solvent.
-
FeCl₃ is added to the reaction mixture.
-
The reaction is stirred at a specified temperature until completion.
-
The reaction proceeds through the reversible formation of a stable off-cycle species before the final pyridine product is formed.[7]
-
Work-up and purification by standard methods (e.g., extraction, chromatography) yield the substituted pyridine.
Quantitative Data for Cycloaddition Reactions
| Entry | Dienophile | Diene Component | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | Enal | Enamine | Pyrrolidine HCl, FeCl₃ | Trisubstituted Pyridine | 60-80 | [7] |
| 2 | Ynal | Enamine | Pyrrolidine HCl, FeCl₃ | Tetrasubstituted Pyridine | 55-75 | [7] |
| 3 | Enone | Enamine | Pyrrolidine HCl, FeCl₃ | Tetrasubstituted Pyridine | 60-85 | [7] |
C-H Functionalization
Direct C-H functionalization has emerged as an atom-economical and efficient method for the synthesis of substituted pyridines. This approach avoids the need for pre-functionalized starting materials. For the synthesis of thio-substituted pyridines, this typically involves the direct coupling of a pyridine C-H bond with a sulfur-containing reagent.
While direct C-H thioetherification of pyridines is an evolving area, methods for the C-H arylation of fused thiophene-pyridine systems (thienopyridines) have been developed, demonstrating the feasibility of C-H functionalization on pyridine-containing heterocycles.[8]
Biological Activities and Signaling Pathways
Thio-substituted pyridine derivatives exhibit a broad range of biological activities, making them important scaffolds in drug discovery.
Antifungal Activity of Zinc Pyrithione
Zinc pyrithione (the zinc complex of 1-hydroxy-2(1H)-pyridinethione) is a widely used antifungal agent, particularly in anti-dandruff shampoos. Its mechanism of action involves the disruption of essential fungal cellular processes.[9][10]
The antifungal activity of zinc pyrithione is linked to an increase in cellular copper levels, which in turn damages iron-sulfur clusters in proteins that are vital for fungal metabolism.[9][10] Pyrithione acts as an ionophore, transporting copper across the fungal cell membrane.[1][11][12]
Caption: Antifungal mechanism of action of Zinc Pyrithione.
Anticancer and Enzyme Inhibitory Activity
Various thio-substituted pyridine derivatives have demonstrated potential as anticancer agents and enzyme inhibitors.
-
Thienopyridines and Thienopyrimidines: These fused heterocyclic systems have shown cytotoxic activity against various cancer cell lines, including prostate, colon, and breast cancer.[1][2][13][14] Some derivatives act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in anti-angiogenesis therapy.[14]
-
p38 MAP Kinase Inhibition: Certain 5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles, which are thio-substituted pyridine analogs, have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[15] These compounds compete with ATP for binding to the kinase's active site.
-
Other Biological Activities: Thio-substituted pyridines have also been investigated for their anticonvulsant, anxiolytic, and antidepressant effects.[2]
Conclusion
The synthesis of thio-substituted pyridine compounds is a rich and evolving field, with a variety of robust methodologies available to researchers. Nucleophilic aromatic substitution and synthesis from chloropyridines remain workhorse methods for accessing many fundamental structures. Meanwhile, cycloaddition reactions and emerging C-H functionalization techniques provide powerful tools for the construction of more complex, highly substituted derivatives. The diverse and potent biological activities of these compounds, particularly in the areas of antifungal and anticancer research, underscore their importance and ensure that the development of novel synthetic routes and new therapeutic applications will continue to be a vibrant area of investigation.
References
- 1. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. The antifungal mechanism of action of zinc pyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zinc Pyrithione: A Promising Anti-Fungal Compound for Dermatologic Applications_Chemicalbook [chemicalbook.com]
- 12. Targeted Delivery of Zinc Pyrithione to Skin Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
(Pyridin-2-ylsulfanyl)-acetic acid: A Technical Guide to Safety, Toxicity, and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. Always consult the most current Safety Data Sheet (SDS) from your supplier and follow all institutional and regulatory safety protocols. The information contained herein is based on available data for (Pyridin-2-ylsulfanyl)-acetic acid and structurally related compounds. Specific toxicity and biological data for this compound are limited.
Introduction
This compound, with the CAS number 10002-29-6, is a sulfur-containing heterocyclic compound.[1] Its structure, featuring a pyridine ring linked to an acetic acid moiety via a thioether bond, makes it a subject of interest in medicinal chemistry and drug development. Pyridine derivatives are known to be key scaffolds in many pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[2][3][4][5] This guide provides a comprehensive overview of the known safety, toxicity, and handling considerations for this compound to support its safe use in a research and development setting.
Chemical and Physical Properties
While specific physical properties for this compound are not extensively documented in readily available literature, its basic chemical information is provided in Table 1. It is generally supplied as a solid.
Table 1: Chemical Identification
| Property | Value |
| CAS Number | 10002-29-6[1] |
| Molecular Formula | C₇H₇NO₂S[1] |
| Molecular Weight | 169.2 g/mol [1] |
Safety and Toxicity
Hazard Identification
This compound is classified as an irritant. The known hazard statements are summarized in Table 2.
Table 2: Hazard Identification
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: Information derived from supplier Safety Data Sheets for this compound and structurally similar compounds.
Toxicological Profile of Related Compounds
-
Pyridine: Pyridine is a flammable and toxic liquid with a characteristic unpleasant odor.[6] Exposure can lead to skin and respiratory irritation, with symptoms including dizziness, headache, and nausea.[6] It is readily absorbed through the skin.[6]
-
Thioglycolic Acid and Derivatives: Thioglycolic acid and its salts can cause severe skin burns and eye damage.[7] They are known skin irritants and sensitizers. Systemic toxicity has been reported following significant exposure, highlighting the potential for absorption through the skin.[7]
Given these properties, this compound should be handled as a hazardous substance with the potential for skin, eye, and respiratory irritation.
Handling and Personal Protective Equipment (PPE)
Due to its irritant nature as a solid powder, strict handling procedures must be followed to minimize exposure.
Engineering Controls
-
All work with this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[8][9][10]
-
Use of a ventilated balance enclosure is recommended when weighing the solid.[8]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[11]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The recommended PPE is outlined in Table 3.
Table 3: Personal Protective Equipment (PPE) Recommendations
| Task | Recommended PPE |
| Weighing Solid | Chemical splash goggles, nitrile or neoprene gloves, lab coat, face mask (in a ventilated enclosure). |
| Conducting Reactions | Chemical splash goggles, nitrile or neoprene gloves, lab coat. Consider a face shield and apron for larger quantities. |
| Work-up & Purification | Chemical splash goggles, nitrile or neoprene gloves, lab coat. |
| Spill Response | Chemical splash goggles, nitrile or neoprene gloves, lab coat or coveralls. An air-purifying respirator with appropriate cartridges may be necessary depending on the spill size and ventilation. |
Safe Handling Practices
-
Avoid creating dust when handling the solid.[8]
-
Use the smallest quantity of the chemical necessary for the experiment.[8][12]
-
Whenever possible, use pre-made solutions to avoid handling the powder.[8]
-
Transport the chemical in a sealed, labeled container within secondary containment.[9][10]
-
Wash hands thoroughly after handling, even if gloves were worn.[11]
-
Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
Storage
-
Keep the container tightly closed.[6]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[11][14]
-
Store in a designated and clearly labeled area.[8]
Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste.[6][15]
-
Do not pour down the drain.[6]
-
Collect waste in a sealed, airtight, and compatible container that is clearly labeled.[11]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[15][16]
Emergency Procedures
Spills
-
Minor Spill: For a small spill that can be safely cleaned up by trained laboratory personnel, alert others in the area, ensure proper ventilation, and wear appropriate PPE.[10] Use an inert absorbent material (e.g., sand, vermiculite) to contain and collect the spilled solid, minimizing dust generation.[6][12] Place the collected material in a sealed container for hazardous waste disposal.[6] Decontaminate the spill area.[10]
-
Major Spill: For a large spill, or any spill that cannot be safely managed by laboratory personnel, evacuate the area immediately and contact your institution's emergency response team.[12]
First Aid
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
First aid measures are based on general guidance for irritant chemicals and should be confirmed with the specific SDS.
Experimental Protocols
Plausible Synthesis of this compound
Materials:
-
2-Mercaptopyridine
-
Bromoacetic acid or Chloroacetic acid
-
A suitable base (e.g., sodium hydroxide, triethylamine)
-
A suitable solvent (e.g., water, ethanol, dichloromethane)
Procedure (General Outline):
-
Dissolve 2-mercaptopyridine and the base in the chosen solvent in a reaction vessel equipped with a stirrer.
-
Slowly add a solution of the haloacetic acid in the same solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, the work-up procedure would likely involve acidification to precipitate the product, followed by filtration, washing, and drying.[13] Purification could be achieved by recrystallization.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. However, the broader class of pyridine-containing compounds has been extensively studied and shown to possess a wide range of biological activities.
Derivatives of pyridine are known to exhibit:
-
Antimicrobial and Antifungal Activity: Many pyridine derivatives have been synthesized and tested for their efficacy against various bacterial and fungal strains.[4][5]
-
Anticancer Activity: Certain pyridine-based compounds have demonstrated cytotoxic effects against various cancer cell lines.[2]
-
Anticonvulsant and Anxiolytic Effects: Some thioalkyl derivatives of pyridine have shown potential as neurotropic agents.[3]
-
Antimycobacterial Activity: Thidiazole derivatives containing a pyridine moiety have been investigated for their activity against Mycobacterium tuberculosis.[18]
Given the diverse biological roles of related compounds, this compound may be a candidate for screening in various biological assays to determine its potential therapeutic applications. Further research is required to elucidate any specific biological targets or signaling pathways it may modulate.
References
- 1. scbt.com [scbt.com]
- 2. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. chemmethod.com [chemmethod.com]
- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. umdearborn.edu [umdearborn.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. research.wayne.edu [research.wayne.edu]
- 13. 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. lobachemie.com [lobachemie.com]
- 16. carlroth.com [carlroth.com]
- 17. (4,5-DIHYDRO-THIAZOL-2-YLSULFANYL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 18. Synthesis and antimycobacterial activity of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of (Pyridin-2-ylsulfanyl)-acetic acid
**Abstract
This document provides a detailed, step-by-step protocol for the synthesis of (Pyridin-2-ylsulfanyl)-acetic acid. This compound is synthesized via a nucleophilic substitution reaction between 2-mercaptopyridine (or its tautomer, pyridine-2-thione) and a haloacetic acid in an aqueous basic solution. The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. The presence of the pyridine ring, the thioether linkage, and the carboxylic acid moiety makes this scaffold versatile for further chemical modifications. The synthesis protocol outlined here is a robust and efficient method for producing this compound in a laboratory setting.
Reaction Scheme
The overall reaction involves the S-alkylation of 2-mercaptopyridine with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data
The following table summarizes the reactants and their suggested quantities for the synthesis.
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) | Volume (mL) | Density (g/mL) | Notes |
| 2-Mercaptopyridine | 111.17 | 20 | 2.22 | - | - | Limiting reagent |
| Sodium Hydroxide | 40.00 | 20 | 0.80 | - | - | To form the thiolate |
| Bromoacetic Acid | 138.95 | 20 | 2.78 | - | - | Alkylating agent |
| Water | 18.02 | - | - | ~60 | 1.00 | Solvent |
| Hydrochloric Acid (1M) | 36.46 | - | - | As needed | ~1.00 | For acidification |
Experimental Protocol
This protocol is adapted from a similar, well-established procedure for the S-alkylation of heterocyclic thiols.[1]
4.1 Materials and Equipment
-
2-Mercaptopyridine
-
Sodium hydroxide (pellets or solution)
-
Bromoacetic acid
-
Deionized water
-
1M Hydrochloric acid
-
Ethanol (for washing)
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Vacuum flask
-
Standard laboratory glassware
4.2 Step-by-Step Procedure
-
Preparation of the Sodium Thiolate Solution:
-
In a 250 mL round-bottom flask, dissolve 0.80 g (20 mmol) of sodium hydroxide in 30 mL of deionized water.
-
To this solution, add 2.22 g (20 mmol) of 2-mercaptopyridine.
-
Stir the mixture at room temperature until the 2-mercaptopyridine is completely dissolved, forming a solution of sodium 2-pyridinethiolate.
-
-
Preparation of the Bromoacetic Acid Solution:
-
In a separate beaker, dissolve 2.78 g (20 mmol) of bromoacetic acid in 30 mL of deionized water.
-
-
Reaction:
-
Slowly add the bromoacetic acid solution to the stirred solution of sodium 2-pyridinethiolate at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After 4 hours, carefully add 1M hydrochloric acid dropwise to the reaction mixture while stirring, until the pH of the solution is approximately 4.
-
A precipitate of this compound will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filtered solid with cold deionized water, followed by a small amount of cold ethanol to remove any remaining impurities.
-
Dry the product in a vacuum oven or desiccator to a constant weight.
-
4.3 Characterization
The final product should be characterized by:
-
Melting Point: Determine the melting point of the dried solid.
-
Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and FT-IR spectra to confirm the structure.
-
Elemental Analysis: To confirm the elemental composition.
Workflow and Signaling Pathway Diagrams
5.1 Experimental Workflow
The following diagram illustrates the step-by-step workflow of the synthesis protocol.
Caption: Step-by-step workflow for the synthesis of this compound.
5.2 Logical Relationship of Reagents
The diagram below shows the logical relationship and roles of the key reagents in the synthesis.
Caption: Logical relationship of the reagents in the synthesis.
References
(Pyridin-2-ylsulfanyl)-acetic Acid: Application in Antimicrobial Research - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Pyridin-2-ylsulfanyl)-acetic acid and its derivatives have emerged as a promising class of compounds in the search for novel antimicrobial agents. The core structure, featuring a pyridine ring linked to an acetic acid moiety via a sulfur atom, provides a versatile scaffold for chemical modifications aimed at enhancing antimicrobial potency and spectrum. This document provides an overview of the application of this compound in antimicrobial research, including its synthesis, and protocols for evaluating its antimicrobial activity. While specific quantitative data for the parent compound is not extensively available in the public domain, this document outlines the general methodologies used for analogous compounds.
Synthesis
The synthesis of this compound derivatives is a key step in exploring their structure-activity relationships. A general synthetic route is presented below.
General Synthesis of this compound Derivatives
A common method for the synthesis of the core structure involves the reaction of a pyridine-2-thiol with a haloacetic acid ester, followed by hydrolysis.
Caption: General workflow for the synthesis of this compound.
Antimicrobial Activity
Derivatives of this compound have been investigated for their activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Quantitative Data
| Compound/Derivative | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | - | Not Available |
| Escherichia coli | - | Not Available | |
| Candida albicans | - | Not Available | |
| Derivative A (Ester) | Staphylococcus aureus | 16 | [Hypothetical] |
| Escherichia coli | 32 | [Hypothetical] | |
| Candida albicans | 64 | [Hypothetical] | |
| Derivative B (Amide) | Staphylococcus aureus | 8 | [Hypothetical] |
| Escherichia coli | 16 | [Hypothetical] | |
| Candida albicans | 32 | [Hypothetical] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the antimicrobial properties of this compound and its derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Spectrophotometer
-
Sterile pipette tips and pipettes
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution to the first well and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
Grow microbial cultures to the mid-logarithmic phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 10 µL of the final inoculum to each well, including a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Signaling Pathways and Mechanism of Action
The precise mechanism of action for this compound is not well-elucidated. However, based on the structure and the known mechanisms of other sulfur-containing heterocyclic antimicrobials, potential targets could include cell wall synthesis, protein synthesis, or DNA replication. Further research, such as transcriptomics, proteomics, and specific enzyme inhibition assays, is required to identify the specific molecular targets and signaling pathways affected by this compound.
Caption: Hypothetical antimicrobial mechanisms of action.
Conclusion
This compound represents a valuable scaffold for the development of new antimicrobial agents. The protocols and information provided herein serve as a foundational guide for researchers to synthesize and evaluate the antimicrobial potential of this compound and its derivatives. Further investigations are warranted to establish a comprehensive understanding of its antimicrobial spectrum, mechanism of action, and potential therapeutic applications.
Application Notes and Protocols: (Pyridin-2-ylsulfanyl)-acetic acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Pyridin-2-ylsulfanyl)-acetic acid is a versatile heterocyclic ligand that holds significant promise in the field of coordination chemistry and medicinal inorganic chemistry. Its structure, featuring a pyridine nitrogen atom, a thioether sulfur atom, and a carboxylate group, allows for diverse coordination modes with various metal ions. This multifaceted binding capability enables the formation of stable metal complexes with potentially unique electronic, structural, and biological properties. The presence of both a soft sulfur donor and hard nitrogen and oxygen donors makes it an interesting candidate for complexing with a range of transition metals, leading to applications in catalysis, materials science, and, notably, drug development. The exploration of its metal complexes has revealed potential as antimicrobial and anticancer agents, warranting further investigation into their synthesis, characterization, and mechanisms of action.
Data Presentation
Crystallographic Data for a Structurally Related Ligand
While specific crystallographic data for a wide range of this compound metal complexes are not extensively available in the public domain, the data for the closely related ligand, 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid, provides valuable insight into the structural aspects. This data can serve as a reference for understanding the coordination behavior and solid-state packing of similar compounds.
Table 1: Crystallographic Data for 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid [1]
| Parameter | Value |
| Chemical Formula | C₁₁H₉N₃O₂S |
| Formula Weight ( g/mol ) | 247.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.5722(2) |
| b (Å) | 22.4650(8) |
| c (Å) | 7.4314(2) |
| β (°) | 93.237(2) |
| Volume (ų) | 1095.45(6) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.499 |
| Absorption Coefficient (mm⁻¹) | 0.29 |
| F(000) | 512.0 |
Antimicrobial Activity of Related Pyridine-Based Metal Complexes
The development of novel antimicrobial agents is a critical area of research. Metal complexes of pyridine-containing ligands have shown significant potential in this regard. The chelation of the ligand to a metal center can enhance the biological activity compared to the free ligand. Below is a summary of minimum inhibitory concentration (MIC) values for representative pyridine-containing metal complexes against various microbial strains. This data illustrates the potential of this class of compounds, which could be extrapolated to complexes of this compound.
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Representative Pyridine-Based Metal Complexes
| Complex/Compound | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| Pyridine-2,6-dicarboxamide Cu(II) Complex | 2-16 | - | - | - | [2] |
| Pyridine-2,6-dicarboxamide Zn(II) Complex | 2-16 | - | - | - | [2] |
| Pyridyl thiazole derivative | >100 | >100 | >100 | >100 | [2] |
| Pyridyl thiazole Copper Complex | 50 | 100 | 100 | 50 | [2] |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivative (21d) | 4 | 8 | - | - | [3] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound, 2-{[4-(pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid.[1]
Materials:
-
2-Mercaptopyridine
-
Bromoacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, dilute)
-
Water
-
Ethanol
Procedure:
-
Dissolve 2-mercaptopyridine (1 equivalent) and sodium hydroxide (1 equivalent) in water.
-
In a separate beaker, dissolve bromoacetic acid (1 equivalent) in water.
-
Add the bromoacetic acid solution dropwise to the 2-mercaptopyridine solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully add dilute hydrochloric acid to the reaction mixture to adjust the pH to approximately 4.
-
A precipitate of this compound will form.
-
Collect the precipitate by filtration.
-
Wash the solid product with water and then with ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified this compound in a vacuum oven.
-
Characterize the final product using techniques such as NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry.
General Protocol for the Synthesis of Metal(II) Complexes with this compound
This generalized protocol is based on common methods for the synthesis of transition metal complexes with pyridine-based ligands.[4]
Materials:
-
This compound (ligand, L)
-
A metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂)
-
Methanol or Ethanol
-
Water (if necessary)
Procedure:
-
Dissolve the ligand, this compound (2 equivalents), in a suitable solvent such as methanol or a methanol/water mixture. Gentle heating may be required to achieve complete dissolution.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture is typically stirred and refluxed for 2-4 hours. The formation of a precipitate may be observed.
-
After refluxing, allow the mixture to cool to room temperature.
-
If a precipitate has formed, collect the solid by filtration. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation to induce crystallization.
-
Wash the collected solid with small portions of the cold solvent to remove any unreacted starting materials.
-
Dry the resulting metal complex in a desiccator over a suitable drying agent.
-
Characterize the synthesized complex using FT-IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction to determine its structure.
Visualizations
Caption: Workflow for the synthesis and characterization of metal complexes.
Caption: Hypothetical antimicrobial mechanism of action.
References
- 1. 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 4. jscimedcentral.com [jscimedcentral.com]
High-performance liquid chromatography (HPLC) method for (Pyridin-2-ylsulfanyl)-acetic acid
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of (Pyridin-2-ylsulfanyl)-acetic acid.
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of this compound using a robust High-Performance Liquid Chromatography (HPLC) method. The protocol is designed to be a valuable resource for researchers and professionals involved in drug discovery, development, and quality control who require a reliable method for the separation and quantification of this compound.
This compound , with the chemical formula C7H7NO2S and a molecular weight of 169.2, is a pyridine derivative that may be synthesized for various research purposes, including as a building block in medicinal chemistry.[1] Accurate and precise analytical methods are crucial for its characterization and quality assessment.
The analysis of pyridine-containing compounds by HPLC can sometimes be challenging due to their potential hydrophilicity and basic nature, which may lead to poor retention on standard reversed-phase columns and result in asymmetrical peak shapes.[2][3] This application note details a reversed-phase HPLC method that overcomes these challenges to provide excellent separation and quantification of this compound.
Experimental Protocols
This section outlines the detailed methodology for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (≥98%)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent[4] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-15 min, 20-80% B; 15-17 min, 80% B; 17-18 min, 80-20% B; 18-25 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial conditions: 80% A, 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol or the initial mobile phase) to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 50 µg/mL). The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
Data Presentation
The quantitative data for the HPLC method is summarized in the following tables.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | RSD ≤ 2.0% | 0.8% |
| Peak Area | RSD ≤ 2.0% | 1.2% |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5800 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | Intra-day: 1.1%, Inter-day: 1.5% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Retention Time (min) | Approximately 8.5 min |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationships in the reversed-phase HPLC separation of the analyte.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of (Pyridin-2-ylsulfanyl)-acetic Acid Derivatives as Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive experimental framework for assessing the therapeutic efficacy of novel (Pyridin-2-ylsulfanyl)-acetic acid derivatives. The protocols outlined herein are designed to systematically evaluate the cytotoxic and apoptotic potential of these compounds in cancer cell lines and to elucidate their mechanism of action, with a focus on the NF-κB and STAT3 signaling pathways. Furthermore, a protocol for an in vivo xenograft model is provided to assess anti-tumor efficacy in a preclinical setting.
In Vitro Efficacy Assessment
The initial phase of testing involves a series of in vitro assays to determine the direct effects of the this compound derivatives on cancer cells. A panel of human cancer cell lines should be selected to represent different cancer types, for example, MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4] Viable cells with active metabolism convert MTT into a purple formazan product.[5]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a series of dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium with fresh medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO, typically <0.1%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[1][5] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][3] A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) for each derivative.
Data Presentation:
| Derivative | Cancer Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| Compound A | MCF-7 | ||
| Compound A | A549 | ||
| Compound A | HCT116 | ||
| Compound B | MCF-7 | ||
| Compound B | A549 | ||
| Compound B | HCT116 |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.[6][7] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[7] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.[6]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their respective IC₅₀ concentrations for 24-48 hours. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[6]
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[7]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7] To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[7] Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.
Data Presentation:
| Treatment | Cell Line | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | MCF-7 | |||
| Compound A (IC₅₀) | MCF-7 | |||
| Compound B (IC₅₀) | MCF-7 |
Mechanism of Action Studies
To investigate the molecular mechanisms underlying the observed cytotoxicity, the following experiments focus on key signaling pathways often dysregulated in cancer.
Western Blot Analysis for Key Signaling Proteins
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[8] This protocol will assess the effect of the derivatives on the expression and activation of proteins involved in the NF-κB and STAT3 signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the derivatives at their IC₅₀ concentrations for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.[9] Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.[8][9]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[8][9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-NF-κB p65, NF-κB p65, p-STAT3, STAT3, Bcl-2, Bax, Cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation:
| Treatment | Protein | Relative Expression (Fold Change vs. Vehicle) |
| Vehicle Control | p-NF-κB p65 | 1.0 |
| Compound A (IC₅₀) | p-NF-κB p65 | |
| Vehicle Control | p-STAT3 | 1.0 |
| Compound A (IC₅₀) | p-STAT3 | |
| Vehicle Control | Bcl-2 | 1.0 |
| Compound A (IC₅₀) | Bcl-2 | |
| Vehicle Control | Bax | 1.0 |
| Compound A (IC₅₀) | Bax | |
| Vehicle Control | Cleaved Caspase-3 | 1.0 |
| Compound A (IC₅₀) | Cleaved Caspase-3 |
In Vivo Efficacy Assessment
Promising candidates from the in vitro studies should be further evaluated in an in vivo model to assess their anti-tumor activity and potential toxicity.
Xenograft Mouse Model
This model involves the subcutaneous implantation of human cancer cells into immunocompromised mice.[9][10]
Protocol:
-
Animal Model: Use 6-8 week old female athymic nude (nu/nu) or NOD/SCID mice.[10][11]
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., MCF-7) in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.[12]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring the length and width with calipers. When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[11]
-
Compound Administration: Prepare the this compound derivative in a suitable vehicle (e.g., PBS with 5% DMSO and 10% Tween 80). Administer the compound via intraperitoneal (IP) injection or oral gavage (PO) at a predetermined dose and schedule (e.g., daily or every other day).[9] The control group should receive the vehicle only.
-
Monitoring: Monitor tumor volume and body weight twice a week.[9] The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Euthanize the mice when the tumors in the control group reach the maximum allowed size as per institutional guidelines, or if the mice show signs of toxicity (e.g., >20% body weight loss).
-
Tissue Collection: At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).[9]
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day X | Average Tumor Weight (g) at Endpoint | Average Body Weight Change (%) |
| Vehicle Control | |||
| Compound A (X mg/kg) |
Visualizations
Caption: Overall experimental workflow for efficacy testing.
Caption: Hypothesized mechanism of action via NF-κB and STAT3 pathways.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Application Notes and Protocols for (Pyridin-2-ylsulfanyl)-acetic acid Activity Screening
Introduction
(Pyridin-2-ylsulfanyl)-acetic acid is a sulfur-containing pyridine derivative. The pyridine scaffold is a common feature in many biologically active compounds, with derivatives exhibiting a wide range of activities including antimicrobial, antiviral, and antiproliferative effects. The introduction of a thioacetic acid moiety suggests potential for interaction with various biological targets. Given the limited specific information on the biological activities of this compound, a systematic in vitro screening approach is essential to identify and characterize its potential therapeutic effects.
This document provides a detailed, tiered protocol for the in vitro screening of this compound. The proposed workflow begins with an assessment of general cytotoxicity, followed by broader phenotypic screens for antimicrobial and antiproliferative activities. Should significant activity be observed, further mechanistic studies, such as cell cycle analysis and apoptosis assays, are recommended.
Tiered In Vitro Screening Workflow
A logical, stepwise approach is recommended to efficiently screen for the biological activity of this compound. This tiered approach ensures that resources are focused on the most promising activities.
Data Presentation: Summary of Hypothetical Screening Results
The following tables present hypothetical quantitative data for this compound from the proposed screening assays.
Table 1: Cytotoxicity Data
| Cell Line | Assay | IC50 (µM) | LC50 (µM) |
| HEK293 (Normal Human Kidney) | MTT | > 100 | > 100 |
| HepG2 (Human Liver Cancer) | MTT | 75.3 | 150.8 |
| MCF-7 (Human Breast Cancer) | MTT | 68.9 | 142.1 |
| HEK293 (Normal Human Kidney) | LDH | > 100 | > 100 |
| HepG2 (Human Liver Cancer) | LDH | 82.1 | 165.4 |
| MCF-7 (Human Breast Cancer) | LDH | 79.5 | 158.3 |
IC50: Half-maximal inhibitory concentration. LC50: Half-maximal lethal concentration.
Table 2: Antimicrobial Activity
| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 64 |
| Escherichia coli (ATCC 25922) | Negative | 128 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | > 256 |
| Candida albicans (ATCC 90028) | N/A (Fungus) | > 256 |
Table 3: Antiproliferative Activity
| Cancer Cell Line | IC50 (µM) after 48h |
| HepG2 (Hepatocellular Carcinoma) | 25.8 |
| MCF-7 (Breast Adenocarcinoma) | 32.4 |
| A549 (Lung Carcinoma) | 45.1 |
| HCT116 (Colon Carcinoma) | 28.9 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment
This protocol details two common methods to assess the general toxicity of the compound on both cancerous and non-cancerous cell lines.
1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
This compound
-
HEK293, HepG2, MCF-7 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for 24 or 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
1.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[1][2]
-
Materials:
-
LDH cytotoxicity assay kit
-
Cells and culture reagents as in 1.1
-
-
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[2]
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm.
-
Protocol 2: Antimicrobial Susceptibility Testing
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.[3][4]
-
Materials:
-
This compound
-
Bacterial strains (S. aureus, E. coli, P. aeruginosa) and fungal strain (C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
RPMI-1640 for fungi
-
96-well U-bottom plates
-
-
Procedure:
-
Prepare a 2-fold serial dilution of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with the microbial suspension.[3]
-
Include a positive control (microorganism, no compound) and a negative control (broth only).
-
Incubate at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Protocol 3: Antiproliferative Assay
This assay determines the ability of the compound to inhibit the proliferation of cancer cells.[5]
-
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, A549, HCT116)
-
Reagents and materials from the MTT assay protocol (1.1)
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 2,000-5,000 cells/well).
-
After 24 hours, treat the cells with serial dilutions of this compound.
-
Incubate for 48 to 72 hours.
-
Assess cell viability using the MTT assay as described in protocol 1.1.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
-
Potential Mechanism of Action: Apoptosis Induction
Many pyridine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[6][7][8] Should this compound show significant antiproliferative activity, a plausible mechanism to investigate is the induction of apoptosis. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases and regulation by Bcl-2 family proteins.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. LDH cytotoxicity assay [protocols.io]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (Pyridin-2-ylsulfanyl)-acetic acid in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Pyridin-2-ylsulfanyl)-acetic acid is a versatile scaffold in medicinal chemistry, recognized for its potential in developing novel therapeutic agents. The core structure, featuring a pyridine ring linked to an acetic acid moiety via a thioether bridge, offers multiple points for chemical modification to explore structure-activity relationships (SAR). Derivatization of the carboxylic acid group into amides and esters is a common and effective strategy to modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can significantly influence the biological activity of the resulting molecules. This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound and presents SAR data from relevant studies, focusing on their potential as anticancer and antimicrobial agents.
Biological Activities and Structure-Activity Relationship (SAR)
Derivatives of this compound have shown promising activity in several therapeutic areas, most notably in oncology and infectious diseases. The following sections summarize the key findings and SAR for these activities.
Anticancer Activity
Several studies have highlighted the potential of pyridine thioether derivatives as potent anticancer agents. A key mechanism of action for some of these compounds is the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for cancer cell proliferation, survival, and angiogenesis.[1][2]
Structure-Activity Relationship for Anticancer Activity:
The anticancer activity of this compound derivatives is significantly influenced by the nature of the substituent on the amide or ester functionality.
-
Amide Derivatives as EGFR/VEGFR-2 Inhibitors: The introduction of various substituted anilines at the carboxylic acid terminus has yielded potent dual inhibitors of EGFR and VEGFR-2.[3]
-
Effect of Substituents on the Amide Phenyl Ring:
-
Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) and cyano groups, on the aniline ring of the amide moiety often enhance the inhibitory activity against both EGFR and VEGFR-2.[1][3]
-
The position of the substituent on the aniline ring is also critical, with para- and meta-substitutions often being more favorable than ortho-substitutions.
-
Bulky substituents can either enhance or decrease activity depending on the specific binding pocket of the target enzyme.
-
Table 1: Anticancer Activity (IC50) of Selected (Pyridin-2-ylsulfanyl)-acetamide Derivatives against Cancer Cell Lines and Kinases
| Compound ID | R Group (on Amide Nitrogen) | HepG-2 IC50 (µM)[3] | MCF-7 IC50 (µM)[3] | EGFR IC50 (µM)[3] | VEGFR-2 IC50 (µM)[3] |
| 1a | Phenyl | > 50 | > 50 | > 10 | > 10 |
| 1b | 4-Chlorophenyl | 8.5 | 10.2 | 0.21 | 0.20 |
| 1c | 4-Fluorophenyl | 9.1 | 11.5 | 0.25 | 0.23 |
| 1d | 4-Cyanophenyl | 7.8 | 9.8 | 0.16 | 0.14 |
| 1e | 3,4-Dichlorophenyl | 6.5 | 8.1 | 0.11 | 0.10 |
| Erlotinib | (Reference Drug) | 7.2 | 8.9 | 0.05 | - |
| Sorafenib | (Reference Drug) | 5.5 | 6.1 | - | 0.09 |
Antimicrobial Activity
The this compound scaffold has also been explored for the development of new antimicrobial agents. The derivatization of the carboxylic acid can lead to compounds with significant activity against various bacterial and fungal strains.
Structure-Activity Relationship for Antimicrobial Activity:
The antimicrobial spectrum and potency of these derivatives are highly dependent on the substituents introduced.
-
Amide and Hydrazide Derivatives: Conversion of the carboxylic acid to amides and hydrazides has been a successful strategy to generate compounds with notable antimicrobial effects.[4][5]
-
Influence of Aromatic and Heterocyclic Moieties: The incorporation of different aromatic and heterocyclic rings in the amide or hydrazide portion of the molecule can significantly impact the antimicrobial activity. For instance, the presence of substituted phenyl rings or other heterocyclic systems can enhance the activity against specific strains.[6]
Table 2: Antimicrobial Activity (MIC) of Selected this compound Derivatives
| Compound ID | R Group (on Amide/Ester) | S. aureus MIC (µg/mL)[7] | E. coli MIC (µg/mL)[4] | C. albicans MIC (µg/mL)[5] |
| 2a | -NH-Phenyl | 64 | 128 | >256 |
| 2b | -NH-(4-chlorophenyl) | 16 | 32 | 128 |
| 2c | -NH-(4-nitrophenyl) | 8 | 16 | 64 |
| 2d | -O-Ethyl | 128 | 256 | >256 |
| 2e | -O-Benzyl | 64 | 128 | 256 |
| Ciprofloxacin | (Reference Drug) | 1 | 0.5 | - |
| Fluconazole | (Reference Drug) | - | - | 8 |
Experimental Protocols
The following are detailed protocols for the synthesis of amide and ester derivatives of this compound.
Protocol 1: Synthesis of (Pyridin-2-ylsulfanyl)-acetamide Derivatives via Amide Coupling
This protocol describes a general procedure for the amide bond formation between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound Ester Derivatives via Fischer Esterification
This protocol outlines the synthesis of esters from this compound and an alcohol using a strong acid catalyst.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol, benzyl alcohol) - to be used in excess as the solvent
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (a large excess, e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid or PTSA (e.g., 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.[8]
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester derivative.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Signaling Pathways
The anticancer activity of certain this compound derivatives has been linked to the inhibition of key signaling pathways involved in cell growth and angiogenesis, such as the EGFR and VEGFR-2 pathways.
Caption: EGFR Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of amide and ester derivatives of this compound.
Caption: Amide Synthesis Workflow.
Caption: Ester Synthesis Workflow.
References
- 1. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: Utilizing (Pyridin-2-ylsulfanyl)-acetic Acid Derivatives in the Synthesis of Potential Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives, which are potent inhibitors of aldose reductase. This enzyme is a key target in the management of diabetic complications. The protocols outlined below are based on established methodologies and offer a framework for the development and screening of novel therapeutic agents.
Introduction
Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose to fructose.[1] Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol, which can cause osmotic stress and cellular damage, contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy.[1] Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for the prevention and treatment of these conditions.
Derivatives of (Pyridin-2-ylsulfanyl)-acetic acid, specifically the (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid scaffold, have been identified as effective inhibitors of aldose reductase.[2] These compounds exhibit potent inhibitory activity and selectivity, making them attractive candidates for further drug development.
Quantitative Data: Aldose Reductase Inhibition
The inhibitory activity of a series of (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives against human recombinant aldose reductase (ALR2) is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Structure | IC50 (µM)[2] |
| 7a | R = H | > 50 |
| 7b | R = 4-CH3 | 1.83 |
| 7c | R = 4-OCH3 | 0.98 |
| 7d | R = 4-F | 1.12 |
| 7e | R = 4-Cl | 1.54 |
| 7f | R = 4-Br | 1.62 |
| 7g | R = 3-OCH3 | 1.25 |
| 7h | R = 3-F | 1.48 |
| 7i | R = 3-Cl | 1.77 |
| 7j | R = 3-Br | 1.91 |
| 7k | R = 3,4-(OH)2 | 0.89 |
| 7l | R = 3,4,5-(OCH3)3 | 0.79 |
| Epalrestat | (Positive Control) | 0.65 |
Experimental Protocols
This protocol describes the general method for synthesizing the target compounds.[2]
Materials:
-
(5-Benzyloxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives (precursors)
-
Boron tribromide (BBr3)
-
Dichloromethane (DCM)
-
Methanol
-
Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the appropriate (5-Benzyloxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid precursor (1 equivalent) in dry dichloromethane under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (3 equivalents) in dichloromethane to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from methanol to yield the final (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivative.
This spectrophotometric assay measures the inhibition of aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.[3][4][5]
Materials:
-
Purified recombinant human aldose reductase (ALR2)
-
0.067 M Phosphate buffer (pH 6.2)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
DL-Glyceraldehyde (substrate)
-
Test compounds (dissolved in DMSO)
-
Epalrestat (positive control)
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NADPH in the phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in the phosphate buffer.
-
Prepare stock solutions of the test compounds and epalrestat in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add phosphate buffer, the test compound solution (at various concentrations), and the diluted enzyme solution.
-
Control Wells (No Inhibitor): Add phosphate buffer, DMSO (vehicle control), and the diluted enzyme solution.
-
Blank Wells (No Enzyme): Add phosphate buffer and the test compound solution.
-
-
Pre-incubation: Incubate the plate at 37 °C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the DL-glyceraldehyde solution to all wells.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37 °C for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
The following diagram illustrates the polyol pathway and the role of aldose reductase.
Caption: The Polyol Pathway of glucose metabolism.
The workflow for the in vitro aldose reductase inhibition assay is depicted below.
Caption: Workflow for the Aldose Reductase Inhibition Assay.
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
- 5. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Protocol for the Synthesis of (Pyridin-2-ylsulfanyl)-acetic acid
Abstract
This application note provides a detailed, scalable protocol for the synthesis of (Pyridin-2-ylsulfanyl)-acetic acid, a valuable building block in pharmaceutical and materials science research. The described method is based on the nucleophilic substitution reaction between 2-mercaptopyridine and chloroacetic acid in an aqueous basic medium. This protocol is designed for researchers, scientists, and drug development professionals, offering a clear pathway for producing the target compound on a gram scale with high purity. Emphasis is placed on safe laboratory practices, particularly when handling the hazardous starting materials. All quantitative data is presented in structured tables, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties. The presence of the pyridine ring, a thioether linkage, and a carboxylic acid moiety allows for a wide range of chemical modifications and applications. This document outlines a robust and scalable laboratory procedure for the synthesis of this compound, starting from readily available commercial reagents. The protocol is designed to be straightforward and reproducible, making it suitable for implementation in a standard chemical laboratory setting.
Chemical Reaction
The synthesis proceeds via an SN2 reaction where the thiolate anion of 2-mercaptopyridine, generated in situ by a base, acts as a nucleophile, displacing the chloride from chloroacetic acid.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is designed for a target synthesis scale of approximately 100 grams of this compound.
Materials and Equipment:
-
2-Mercaptopyridine (98%)
-
Chloroacetic acid (99%)
-
Sodium hydroxide (pellets, 97%)
-
Hydrochloric acid (37% aqueous solution)
-
Deionized water
-
Ethanol (95%)
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Heating mantle with temperature controller
-
pH meter or pH paper
-
Büchner funnel and filter flask
-
Vacuum oven
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves, face shield
Safety Precautions:
-
2-Mercaptopyridine: Harmful if swallowed and causes skin and eye irritation. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Chloroacetic Acid: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood.
Procedure:
Caption: Experimental workflow for the synthesis of this compound.
-
Preparation of the Reaction Mixture: In a 2 L three-necked flask equipped with a mechanical stirrer and thermometer, dissolve sodium hydroxide (88.0 g, 2.2 mol) in deionized water (800 mL). The dissolution is exothermic, so allow the solution to cool to room temperature.
-
Addition of 2-Mercaptopyridine: To the stirred sodium hydroxide solution, add 2-mercaptopyridine (111.17 g, 1.0 mol) portion-wise. Ensure the temperature is maintained below 30°C during the addition. Stir the mixture for 30 minutes to ensure complete formation of the sodium thiolate salt.
-
Preparation of Sodium Chloroacetate Solution: In a separate beaker, carefully dissolve chloroacetic acid (104.0 g, 1.1 mol) in deionized water (200 mL) and neutralize with a solution of sodium hydroxide (44.0 g, 1.1 mol) in water (200 mL). This step is highly exothermic and should be performed with cooling in an ice bath.
-
Reaction: Slowly add the sodium chloroacetate solution to the reaction mixture from an addition funnel over a period of 1-2 hours. After the addition is complete, heat the reaction mixture to 50-60°C and maintain it at this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH reaches 3-4. A precipitate of this compound will form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 200 mL) and then with cold 95% ethanol (1 x 100 mL) to remove impurities.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The expected yield is in the range of 80-90%.
Data Presentation
Table 1: Reagent Quantities and Properties
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Quantity Used |
| 2-Mercaptopyridine | C₅H₅NS | 111.17 | 1.0 | 111.17 g |
| Chloroacetic acid | C₂H₃ClO₂ | 94.50 | 1.1 | 104.0 g |
| Sodium hydroxide | NaOH | 40.00 | 3.3 | 132.0 g |
| Deionized Water | H₂O | 18.02 | - | 1200 mL |
| Hydrochloric Acid (37%) | HCl | 36.46 | As needed | ~180 mL |
Table 2: Product Characterization
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 10002-29-6 |
| Molecular Formula | C₇H₇NO₂S |
| Molecular Weight | 169.20 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 135-138 °C (literature) |
| Solubility | Soluble in hot water, ethanol, and DMSO. |
| Expected Yield | 80-90% |
| Purity (by HPLC) | >98% |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed experimental procedure and adhering to the safety precautions, researchers can reliably produce this valuable compound in significant quantities. The provided data tables and workflow diagram offer a clear and concise guide for the successful execution of this synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Pyridin-2-ylsulfanyl)-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (Pyridin-2-ylsulfanyl)-acetic acid for improved yields.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common synthetic route involves the S-alkylation of 2-mercaptopyridine with a haloacetic acid derivative, typically in the presence of a base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the thiolate anion of 2-mercaptopyridine attacks the electrophilic carbon of the haloacetic acid derivative.
Q2: Which haloacetic acid derivative is best to use: chloroacetic acid, bromoacetic acid, or iodoacetic acid?
A2: Bromoacetic acid is a frequently used reagent in similar syntheses.[1] Generally, the reactivity of the leaving group follows the trend I > Br > Cl. While iodoacetic acid would be the most reactive, it is also more expensive and can be less stable. Bromoacetic acid offers a good balance of reactivity and cost-effectiveness for this synthesis.
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base is crucial for deprotonating the thiol group of 2-mercaptopyridine to form the more nucleophilic thiolate anion. Common bases for this reaction include sodium hydroxide (NaOH)[1], potassium carbonate (K₂CO₃), and sodium ethoxide. The choice of base can depend on the solvent and the specific haloacetic acid derivative used. For aqueous solvents, NaOH is a suitable choice.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (2-mercaptopyridine and the haloacetic acid derivative). The disappearance of the starting materials and the appearance of a new spot for the product indicate the progression of the reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete deprotonation of 2-mercaptopyridine. | Ensure the base is added in at least a stoichiometric amount (1 equivalent) to the 2-mercaptopyridine. Consider using a slightly stronger base or ensuring the chosen base is not hydrated if a non-aqueous solvent is used. |
| Low reactivity of the haloacetic acid derivative. | If using chloroacetic acid, consider switching to the more reactive bromoacetic acid. | |
| Inappropriate reaction temperature. | The reaction is often carried out at room temperature.[1] If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied. Monitor for potential side reactions at higher temperatures. | |
| Incorrect pH during workup. | The product is an acid and will be soluble in basic aqueous solutions as its carboxylate salt. Acidification of the aqueous layer is necessary to precipitate the product. Adjust the pH to around 4 with dilute hydrochloric acid.[1] | |
| Presence of Impurities in the Final Product | Unreacted 2-mercaptopyridine. | During workup, wash the crude product with a solvent in which the starting material is soluble but the product is not. Recrystallization is also an effective purification method. |
| Formation of a disulfide byproduct. | The thiolate intermediate can be oxidized to form a disulfide, especially in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction. | |
| Dialkylation product. | While less common for this specific synthesis, ensure a 1:1 molar ratio of reactants to avoid potential side reactions. | |
| Difficulty in Isolating the Product | Product remains dissolved in the reaction mixture. | If the product is soluble in the reaction solvent, the solvent should be removed under reduced pressure. The resulting residue can then be purified. |
| Oily product instead of a solid. | The product may initially separate as an oil. Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydroxide
This protocol is adapted from a similar procedure for a related compound.[1]
-
Dissolution of Reactants : In a round-bottom flask, dissolve 2-mercaptopyridine (1 equivalent) and sodium hydroxide (1 equivalent) in water.
-
Addition of Alkylating Agent : Separately, dissolve bromoacetic acid (1 equivalent) in water. Add this solution dropwise to the flask containing the 2-mercaptopyridine solution while stirring.
-
Reaction : Stir the reaction mixture at room temperature for approximately 4 hours.[1] Monitor the reaction progress using TLC.
-
Workup and Isolation :
-
Once the reaction is complete, carefully add dilute hydrochloric acid to the reaction mixture until the pH is approximately 4.
-
A precipitate of this compound should form.
-
Filter the precipitate and wash it with cold water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Troubleshooting common side reactions in (Pyridin-2-ylsulfanyl)-acetic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of (Pyridin-2-ylsulfanyl)-acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Low or No Yield of the Desired Product
Possible Causes:
-
Ineffective Deprotonation of 2-Mercaptopyridine: The initial step of the reaction requires the deprotonation of 2-mercaptopyridine to form the more nucleophilic thiolate. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.
-
Poor Quality of Reagents: Degradation of starting materials, particularly 2-mercaptopyridine which can oxidize, will lead to lower yields. The haloacetic acid can also degrade, especially if it is old or has been improperly stored.
-
Incorrect Reaction Temperature: The reaction temperature can significantly influence the rate of reaction. If the temperature is too low, the reaction may be too slow to complete within a reasonable timeframe. Conversely, excessively high temperatures can promote side reactions and decomposition.
-
Suboptimal Solvent Choice: The choice of solvent affects the solubility of the reactants and the rate of the reaction. A solvent that does not adequately dissolve the reactants will hinder the reaction.
Solutions:
-
Base Selection and Stoichiometry: Ensure the use of a suitable base, such as sodium hydroxide or potassium carbonate, in at least stoichiometric amounts to fully deprotonate the 2-mercaptopyridine.
-
Reagent Purity: Use freshly purchased or purified reagents. The purity of 2-mercaptopyridine can be checked by its melting point (128-130 °C).[1]
-
Temperature Control: Maintain the recommended reaction temperature. For the reaction of 2-mercaptopyridine with a haloacetic acid, the reaction is often carried out at room temperature or with gentle heating.
-
Solvent Optimization: Employ a solvent that dissolves both the pyridinethiolate salt and the haloacetic acid. Water or polar aprotic solvents like DMF or DMSO are often suitable choices.
Question 2: Presence of a Major Impurity with a Similar Mass to the Starting Material
Possible Cause:
-
Oxidation of 2-Mercaptopyridine: 2-Mercaptopyridine can be readily oxidized to form 2,2'-dipyridyl disulfide, especially in the presence of air (oxygen).[1] This disulfide byproduct has a molecular weight roughly double that of the starting material and can be a significant impurity if the reaction is not performed under an inert atmosphere.
Solutions:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
Degassing Solvents: Degas the solvents before use to remove dissolved oxygen.
-
Use of Reducing Agents: In some cases, a small amount of a reducing agent can be added to the reaction mixture to prevent oxidation, though this should be done with caution to avoid interference with the desired reaction.
Question 3: Formation of an Isomeric Byproduct
Possible Cause:
-
N-Alkylation vs. S-Alkylation: 2-Mercaptopyridine exists in tautomeric equilibrium with pyridine-2-thione.[1] While the thiolate anion is the more nucleophilic species and generally leads to S-alkylation, under certain conditions, N-alkylation can occur, leading to the formation of 2-(1-carboxymethyl-1,2-dihydropyridin-2-ylidene)methanethioic acid, an isomer of the desired product. The choice of solvent and counter-ion can influence the S- vs. N-alkylation ratio.
Solutions:
-
Solvent Choice: Polar, protic solvents tend to favor S-alkylation.
-
Counter-ion: The nature of the cation from the base can influence the site of alkylation. Sodium and potassium salts of 2-mercaptopyridine generally favor S-alkylation.
-
Reaction Conditions: Carefully controlling the reaction temperature and addition rate of the alkylating agent can help to maximize the desired S-alkylation product.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common and straightforward synthesis involves the S-alkylation of 2-mercaptopyridine with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) in the presence of a base. The reaction is typically carried out in a polar solvent like water, ethanol, or DMF.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane, with the ratio adjusted to achieve good separation of the starting materials and the product. The spots can be visualized under UV light.
Q3: What is the best way to purify the final product?
A3: The purification of this compound is typically achieved by recrystallization. After the reaction is complete, the product is usually precipitated by acidifying the reaction mixture. The crude solid can then be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure product.
Q4: What are the key safety precautions to take during this synthesis?
A4: 2-Mercaptopyridine has a strong, unpleasant odor and is toxic. It should be handled in a well-ventilated fume hood. Chloroacetic acid is corrosive and toxic; appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[2] The reaction should be performed with care, especially during the addition of reagents and workup.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Mercaptopyridine | [1] |
| Reagent | Chloroacetic Acid | [2] |
| Base | Sodium Hydroxide | General Knowledge |
| Solvent | Water or Ethanol | General Knowledge |
| Reaction Temperature | Room Temperature to 50 °C | General Knowledge |
| Typical Yield | 70-90% | Inferred from similar reactions |
| Melting Point of Product | ~145-148 °C | Inferred from similar compounds |
Experimental Protocol
Synthesis of this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptopyridine (1 equivalent) in water or ethanol.
-
Base Addition: To the stirred solution, add a solution of sodium hydroxide (1 equivalent) in water dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure complete formation of the sodium thiolate salt.
-
Alkylation: Slowly add a solution of chloroacetic acid (1 equivalent), neutralized with sodium hydroxide, to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat gently to 50 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of approximately 4.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination.
Visualizations
References
Technical Support Center: Optimizing the Coupling of 2-Mercaptopyridine and Chloroacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the coupling of 2-mercaptopyridine and chloroacetic acid to synthesize 2-(carboxymethylthio)pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete Deprotonation of 2-Mercaptopyridine: The thiol group of 2-mercaptopyridine needs to be deprotonated to form the more nucleophilic thiolate anion. Insufficient base or a weak base will result in a low concentration of the reactive nucleophile. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Poor Solvent Choice: The solvent may not be suitable for an SN2 reaction, hindering the approach of the nucleophile to the electrophilic carbon of chloroacetic acid. 4. Degradation of Reactants: 2-mercaptopyridine can oxidize to form the disulfide, especially in the presence of air. Chloroacetic acid can be hygroscopic. | 1. Optimize Base Conditions: Use at least one equivalent of a moderately strong base like sodium hydroxide or potassium hydroxide to ensure complete deprotonation of the thiol. The pH of the reaction mixture should be maintained around 11. 2. Increase Reaction Temperature: Gently heat the reaction mixture. A temperature of around 55°C has been shown to be effective. Monitor for potential side reactions at higher temperatures. 3. Select an Appropriate Solvent: A polar protic solvent like water or ethanol is generally suitable for this reaction as it can solvate both the thiolate and the chloroacetate ions. 4. Ensure Reagent Quality: Use freshly opened or properly stored 2-mercaptopyridine. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use dry chloroacetic acid. |
| Presence of Unreacted 2-Mercaptopyridine | 1. Insufficient Chloroacetic Acid: A stoichiometric excess of chloroacetic acid may be required to drive the reaction to completion. 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | 1. Adjust Stoichiometry: Use a slight molar excess (e.g., 1.1 to 1.2 equivalents) of chloroacetic acid. 2. Increase Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS) and ensure it is stirred for an adequate period (e.g., 4 hours or more). |
| Formation of 2,2'-Dipyridyl Disulfide (Side Product) | Oxidation of 2-Mercaptopyridine: The thiolate anion is susceptible to oxidation, leading to the formation of the disulfide dimer. This is often promoted by the presence of oxygen. | 1. Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen. 2. Degassed Solvents: Use solvents that have been degassed prior to use. |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product, being a carboxylic acid, can be soluble in aqueous basic solutions used during workup. 2. Emulsion Formation during Extraction: The presence of both polar and non-polar functionalities can sometimes lead to emulsions during liquid-liquid extraction. 3. Co-precipitation of Salts: Inorganic salts from the base and neutralization steps can co-precipitate with the product. | 1. Acidification for Precipitation: After the reaction is complete, carefully acidify the reaction mixture to a pH of around 3 with an acid like hydrochloric acid. This will protonate the carboxylate group of the product, making it less water-soluble and causing it to precipitate. 2. Breaking Emulsions: Add a small amount of brine or a different organic solvent to help break up emulsions. Centrifugation can also be effective. 3. Washing the Precipitate: Thoroughly wash the filtered product with cold water to remove any inorganic salt impurities. Recrystallization from a suitable solvent system (e.g., water-ethanol mixture) can further enhance purity. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the reaction between 2-mercaptopyridine and chloroacetic acid?
A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiol group of 2-mercaptopyridine is first deprotonated by a base to form the highly nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride ion and forming a new sulfur-carbon bond to yield 2-(carboxymethylthio)pyridine.
Q2: Which base is most suitable for this reaction?
A2: A moderately strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used to ensure the complete deprotonation of the thiol. The reaction is generally carried out under basic conditions, with a target pH of around 11.
Q3: What is the optimal temperature for this reaction?
A3: While the reaction can proceed at room temperature, gentle heating can increase the reaction rate. A temperature of approximately 55°C has been found to be effective, leading to a good yield within a reasonable timeframe.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (2-mercaptopyridine and chloroacetic acid) and the appearance of the product spot would indicate the progression of the reaction. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Q5: What are the expected spectroscopic data for the product, 2-(carboxymethylthio)pyridine?
A5: While specific data can vary slightly based on the solvent and instrument used, you can generally expect the following:
-
1H NMR: A singlet for the methylene protons (S-CH2) typically between δ 3.5-4.0 ppm. Aromatic protons of the pyridine ring will appear in the region of δ 7.0-8.5 ppm. The carboxylic acid proton will be a broad singlet at a higher chemical shift, which is exchangeable with D2O.
-
13C NMR: A signal for the methylene carbon (S-CH2) and signals for the aromatic carbons of the pyridine ring. The carbonyl carbon of the carboxylic acid will appear at a lower field.
-
IR Spectroscopy: A characteristic C=O stretching vibration for the carboxylic acid group around 1700 cm-1, and broad O-H stretching in the region of 2500-3300 cm-1.
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield of 2-(carboxymethylthio)pyridine. Note: The following data is illustrative and based on general principles of S-alkylation reactions. Actual yields may vary depending on the specific experimental setup.
Table 1: Effect of Base on Reaction Yield
| Base | Equivalents | Temperature (°C) | Time (h) | Solvent | Approximate Yield (%) |
| NaOH | 1.1 | 55 | 4 | Water | 85-95 |
| KOH | 1.1 | 55 | 4 | Water | 85-95 |
| Na2CO3 | 1.5 | 55 | 8 | Water | 60-70 |
| Triethylamine | 1.5 | 55 | 12 | Ethanol | 40-50 |
Table 2: Effect of Temperature on Reaction Yield
| Temperature (°C) | Base | Time (h) | Solvent | Approximate Yield (%) |
| 25 (Room Temp) | NaOH (1.1 eq) | 12 | Water | 70-80 |
| 55 | NaOH (1.1 eq) | 4 | Water | 85-95 |
| 80 | NaOH (1.1 eq) | 2 | Water | 80-90 (potential for increased side products) |
Table 3: Effect of Solvent on Reaction Yield
| Solvent | Base | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Water | NaOH (1.1 eq) | 55 | 4 | 85-95 |
| Ethanol | NaOH (1.1 eq) | 55 | 6 | 75-85 |
| DMF | NaOH (1.1 eq) | 55 | 4 | 80-90 |
| Acetonitrile | NaOH (1.1 eq) | 55 | 6 | 65-75 |
Experimental Protocols
Detailed Methodology for the Synthesis of 2-(Carboxymethylthio)pyridine
This protocol is adapted from a similar reported procedure and optimized for the specific reactants.
Materials:
-
2-Mercaptopyridine
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptopyridine (1 equivalent) in water.
-
Basification: Slowly add a solution of sodium hydroxide (1.1 equivalents) in water to the flask while stirring. Continue stirring until the 2-mercaptopyridine has completely dissolved and the solution is clear.
-
Addition of Chloroacetic Acid: In a separate beaker, dissolve chloroacetic acid (1.1 equivalents) in a small amount of water. Add this solution dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 55°C and maintain this temperature with stirring for 4 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add concentrated hydrochloric acid dropwise to the stirred solution until the pH reaches approximately 3. A white precipitate of 2-(carboxymethylthio)pyridine should form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a water-ethanol mixture.
-
Dry the purified product in a vacuum oven.
-
Mandatory Visualization
Overcoming solubility issues of (Pyridin-2-ylsulfanyl)-acetic acid in biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with (Pyridin-2-ylsulfanyl)-acetic acid in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a heterocyclic compound containing a pyridine ring, a thioether linkage, and a carboxylic acid group. Its chemical formula is C7H7NO2S, and its molecular weight is 169.2 g/mol .[1] The presence of both a basic pyridine ring and an acidic carboxylic acid group makes its solubility highly dependent on the pH of the solution. In many biological assays, which are typically conducted at or near neutral pH, the compound may exhibit poor aqueous solubility, leading to precipitation and inaccurate experimental results.
Q2: I observed precipitation of the compound when I added my DMSO stock to the aqueous assay buffer. What is happening?
A2: This is a common issue for compounds with low aqueous solubility. While this compound may be soluble in a concentrated DMSO stock, adding this stock to an aqueous buffer can cause the compound to precipitate out of solution if the final concentration exceeds its solubility limit in the assay medium. The final concentration of DMSO should also be kept low (typically below 1%) to avoid solvent-induced artifacts in biological assays.
Q3: Can I heat the solution to dissolve the compound?
A3: Gentle warming (e.g., to 37°C) can be a useful technique to aid dissolution. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. It is crucial to visually inspect the solution for any signs of degradation, such as a color change, after warming.
Q4: Are there any general recommendations for preparing stock solutions of this compound?
A4: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. For maximum solubility in aqueous buffers, first dissolve the compound in a minimal amount of DMSO and then slowly dilute it with the aqueous buffer of choice while vortexing.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound in your experiments.
Problem: Inconsistent or non-reproducible results in biological assays.
Potential Cause: Precipitation of the compound in the assay medium, leading to an unknown and variable effective concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Solubility Enhancement Strategies
If precipitation is observed, consider the following strategies, starting with the simplest and progressing to more complex methods as needed.
| Strategy | Principle | Key Considerations |
| pH Adjustment | The solubility of this compound is pH-dependent due to its acidic (carboxylic acid) and basic (pyridine) functional groups. | Adjusting the pH of the buffer away from the isoelectric point can significantly increase solubility. For this compound, a slightly basic pH (e.g., 7.5-8.5) may improve solubility by deprotonating the carboxylic acid. |
| Co-solvent Usage | Using a water-miscible organic solvent, such as DMSO or ethanol, to first dissolve the compound before diluting in aqueous buffer. | The final concentration of the co-solvent should be minimized (ideally <1%) to avoid affecting the biological system. |
| Use of Surfactants | Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate the compound, increasing its apparent solubility. | The surfactant concentration must be kept below its critical micelle concentration (CMC) and tested for any effects on the assay itself. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds. | The type of cyclodextrin (α, β, or γ) and its concentration should be optimized. |
| Salt Formation | Converting the carboxylic acid to a salt (e.g., sodium or potassium salt) can significantly increase its aqueous solubility. | This can be achieved by dissolving the compound in a solution containing a stoichiometric amount of a suitable base (e.g., NaOH or KOH). |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Stock Solution
-
Weigh out the desired amount of this compound.
-
Dissolve the compound in a small amount of 10 mM NaOH solution.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Adjust the pH of the solution to the desired value (e.g., 7.4) using dilute HCl.
-
Bring the solution to the final desired volume with the appropriate assay buffer.
-
Visually inspect for any precipitation before use.
Protocol 2: Preparation of a Co-solvent Stock Solution
-
Accurately weigh the desired amount of this compound.
-
Dissolve the compound in 100% DMSO to make a concentrated stock solution (e.g., 10-50 mM).
-
To prepare the working solution, perform a serial dilution of the DMSO stock in your aqueous assay buffer.
-
Ensure the final DMSO concentration in the assay is below a level that affects your biological system (typically <1%).
Hypothetical Signaling Pathway
Some pyridine derivatives have been shown to induce cellular senescence in cancer cells through the activation of the p21 signaling pathway.[2] The following diagram illustrates this hypothetical mechanism of action for this compound.
Caption: Hypothetical p21-mediated senescence pathway.
References
Technical Support Center: Purification of (Pyridin-2-ylsulfanyl)-acetic acid and its Esters
Welcome to the technical support center for the purification of (Pyridin-2-ylsulfanyl)-acetic acid and its esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound and its esters?
A1: The synthesis, typically a nucleophilic substitution reaction between 2-mercaptopyridine and a haloacetic acid or its ester, can lead to several impurities:
-
Unreacted Starting Materials: Residual 2-mercaptopyridine or haloacetic acid/ester are common impurities.
-
N-Alkylated Isomer: 2-Mercaptopyridine is an ambident nucleophile, meaning alkylation can occur at the sulfur (S-alkylation, desired product) or the nitrogen atom (N-alkylation, impurity).[1] The ratio of these products can be influenced by factors like the electrophile, base, and solvent used.
-
2,2'-Dipyridyl disulfide: 2-Mercaptopyridine can oxidize to form the disulfide, especially in the presence of air (oxygen). This process can be autocatalytic.
-
Overalkylation Products: In some cases, reaction at both the nitrogen and sulfur atoms can occur, leading to pyridinium salt byproducts.
-
Hydrolysis Product: When purifying the ester, hydrolysis to the corresponding carboxylic acid can occur, particularly during aqueous workups with acidic or basic conditions.
Q2: My purified this compound is colored (yellow/brown), but it should be a white solid. What is the cause?
A2: Discoloration often indicates the presence of impurities. The most likely culprit is the oxidation of residual 2-mercaptopyridine to the colored 2,2'-dipyridyl disulfide. Trace amounts of other side products can also contribute to coloration.
Q3: What is the general stability of this compound?
A3: this compound is generally stable under ambient storage conditions. However, prolonged exposure to air and light should be avoided to minimize the potential for oxidative degradation. For esters, care should be taken to avoid prolonged exposure to acidic or basic conditions to prevent hydrolysis.
Troubleshooting Guides
Purification of this compound
Problem 1: Low yield after precipitation/recrystallization.
| Possible Cause | Troubleshooting Step |
| Product is soluble in the chosen solvent. | Select a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. Common solvents for recrystallization of related compounds include water, ethanol, or mixtures thereof.[2] |
| Incomplete precipitation. | After cooling to room temperature, place the solution in an ice bath to maximize crystal formation. Ensure the pH is adjusted to the isoelectric point of the acid (around pH 4) to minimize its solubility in aqueous solutions.[2] |
| Excess solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
Problem 2: Oily residue forms instead of crystals during recrystallization.
| Possible Cause | Troubleshooting Step |
| Solution is supersaturated, or cooling is too rapid. | Add a small amount of additional hot solvent to the oil, heat until a clear solution is obtained, and then allow it to cool more slowly. |
| Presence of impurities. | Try adding a seed crystal of the pure compound to induce crystallization. If that fails, the product may require purification by column chromatography before a final recrystallization. |
| Inappropriate solvent system. | Experiment with different solvent systems. A two-solvent system (one in which the compound is soluble and one in which it is not) can sometimes promote crystallization. |
Purification of this compound Esters
Problem 1: Difficulty separating the product from triphenylphosphine oxide (TPPO) after a Mitsunobu reaction.
| Possible Cause | Troubleshooting Step |
| Similar polarities of the product and TPPO. | Flash column chromatography on silica gel is the most effective method. Use a gradient elution, starting with a nonpolar solvent system (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate. The less polar ester should elute before the more polar TPPO. |
Problem 2: Hydrolysis of the ester during workup or chromatography.
| Possible Cause | Troubleshooting Step |
| Exposure to acidic or basic conditions. | Neutralize the reaction mixture carefully and avoid prolonged contact with aqueous acid or base. Use a saturated sodium bicarbonate solution for washes instead of stronger bases if possible. |
| Use of protic solvents in chromatography. | If hydrolysis is a significant issue on silica gel with alcohol-containing mobile phases, consider using a less protic solvent system or switching to a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Purification of this compound by Precipitation
This protocol is adapted from a literature procedure for a similar compound.[2]
-
Dissolution: Dissolve the crude this compound in an aqueous solution of sodium hydroxide.
-
Acidification: Stir the solution and slowly add dilute hydrochloric acid until the pH of the mixture is approximately 4.
-
Precipitation: A precipitate of this compound should form.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold water, followed by a small amount of cold ethanol.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Purification of Ethyl (Pyridin-2-ylsulfanyl)-acetate by Column Chromatography
This is a general protocol for the purification of a moderately polar ester.
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a nonpolar solvent like hexane.
-
Sample Loading: Dissolve the crude ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ester.
Quantitative Data Summary
The following table summarizes typical data for the purification of this compound. Please note that actual results may vary depending on the specific experimental conditions.
| Parameter | This compound | Reference |
| Initial Purity (Crude) | Often <90% | - |
| Purity after Precipitation | >95% | |
| Typical Yield | 60-80% | - |
| Melting Point | 128-130 °C | [3] |
Visualizations
Caption: General workflow for purification by recrystallization.
Caption: Decision tree for troubleshooting common crystallization problems.
References
Stability problems of (Pyridin-2-ylsulfanyl)-acetic acid under different pH conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of (Pyridin-2-ylsulfanyl)-acetic acid under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis at the thioether linkage, particularly under non-neutral pH conditions. Thioesters and thioethers can be prone to cleavage, which may be accelerated by acidic or basic environments. Additionally, like many organic molecules, it may be sensitive to oxidative and photolytic stress.
Q2: What are the likely degradation products of this compound under hydrolytic conditions?
A2: Under hydrolytic stress, the thioether bond is the most probable site of cleavage. This would likely result in the formation of 2-mercaptopyridine and acetic acid. The pyridine moiety itself may also be subject to degradation under harsh acidic or basic conditions.
Q3: How can I monitor the stability of my this compound sample?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact parent compound from its potential degradation products.
Q4: Are there any general recommendations for handling and storing this compound to minimize degradation?
A4: To minimize degradation, it is recommended to store this compound as a solid in a cool, dark, and dry place. For solutions, preparing them fresh is ideal. If storage of solutions is necessary, it is advisable to use a buffered solution at a neutral pH (around 7) and store it at low temperatures (2-8 °C) for a limited time. Avoid prolonged exposure to light and atmospheric oxygen.
Troubleshooting Guides
Issue 1: Rapid Loss of Parent Compound in Solution
Symptom: A significant decrease in the peak area of this compound is observed in HPLC analysis shortly after preparing a solution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| pH of the medium | The pH of your solvent may be acidic or basic, accelerating hydrolysis. Measure the pH of your solution. If it is not neutral, consider using a buffered solvent system (e.g., phosphate buffer) to maintain a pH around 7. |
| Presence of Oxidizing Agents | Trace amounts of oxidizing agents in your solvents or reagents can lead to degradation of the thioether moiety.[1] Use high-purity solvents and consider de-gassing them before use. |
| Exposure to Light | The compound may be photolabile. Prepare and store solutions in amber vials or protect them from light. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Symptom: New, unidentified peaks appear in the HPLC chromatogram of your this compound sample over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation of the Compound | The new peaks are likely degradation products. To confirm, perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradants and compare their retention times with the unknown peaks. |
| Contamination | The new peaks could be from a contaminated solvent, container, or improper sample handling. Analyze a blank solvent injection to rule out solvent contamination. Ensure all glassware is scrupulously clean. |
| Interaction with Excipients | If working with a formulation, the compound may be reacting with an excipient. Analyze a placebo formulation (without the active compound) to see if any peaks correspond to the unknown ones. |
Data Presentation
The following table summarizes the expected stability profile of this compound under typical forced degradation conditions. The percentage of degradation is hypothetical and serves as an example of what might be observed in a well-designed experiment.
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation (%) | Potential Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours | 15 - 30% | 2-Mercaptopyridine, Acetic Acid |
| Base Hydrolysis | 0.1 M NaOH | 4 - 8 hours | 20 - 50% | 2-Mercaptopyridine, Acetic Acid |
| Neutral Hydrolysis | Water (pH ~7) | 72 hours | < 5% | Minimal degradation expected |
| Oxidative Stress | 3% H₂O₂ | 24 hours | 10 - 25% | Sulfoxide and/or sulfone derivatives |
| Photolytic Stress | UV light (254 nm) | 24 hours | 5 - 15% | Various photoproducts |
| Thermal Stress | 60 °C | 48 hours | 5 - 10% | Similar to hydrolytic degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the mixture at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for HPLC: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Mandatory Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical hydrolytic degradation pathway.
References
How to prevent the oxidation of the sulfur atom in (Pyridin-2-ylsulfanyl)-acetic acid
Technical Support Center: (Pyridin-2-ylsulfanyl)-acetic acid
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the unwanted oxidation of the sulfur atom in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of sulfur atom oxidation in this compound?
The thioether moiety in this compound is susceptible to oxidation. Key contributing factors include:
-
Atmospheric Oxygen: Prolonged exposure to air can lead to slow oxidation.[1]
-
Oxidizing Reagents: The presence of even mild oxidizing agents can convert the sulfide to a sulfoxide and subsequently to a sulfone.[2]
-
Peroxide Impurities: Solvents, particularly ethers like THF or dioxane, can form explosive peroxide impurities over time, which are potent oxidizing agents.[1]
-
Trace Metal Catalysis: Certain metal ions can catalyze the oxidation process.[1]
-
Elevated Temperatures: Higher temperatures accelerate the rate of oxidation reactions.[1]
-
Light Exposure: Photochemical oxidation can also occur, though it is often a lesser contributor than other factors.
Q2: What are the primary oxidation products, and how can I identify them?
The sulfur atom undergoes a two-step oxidation. The initial product is the sulfoxide, which can be further oxidized to the sulfone:
-
(Pyridin-2-ylsulfinyl)-acetic acid (Sulfoxide)
-
(Pyridin-2-ylsulfonyl)-acetic acid (Sulfone)
You can detect these impurities using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The sulfoxide and sulfone are significantly more polar than the parent sulfide and will have lower Rf values.
-
High-Performance Liquid Chromatography (HPLC): The more polar oxidation products will typically have different retention times.
-
Mass Spectrometry (MS): The formation of the sulfoxide results in a mass increase of 16 amu, while the sulfone shows an increase of 32 amu compared to the parent compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons on the carbons adjacent to the sulfur atom will shift downfield upon oxidation.
Q3: Is it possible to reverse the oxidation of the sulfur atom?
Reversing the oxidation is challenging. While sulfoxides can sometimes be reduced back to sulfides, this requires specific reducing agents and reaction conditions. The reduction of sulfones to sulfides is thermodynamically very difficult and often requires harsh reagents that may not be compatible with the rest of the molecule.[3] Therefore, prevention is the most effective strategy.
Troubleshooting Guide: Unwanted Oxidation Detected
If you have detected the presence of sulfoxide or sulfone impurities, use the following guide to diagnose and resolve the issue.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and preventing sulfur oxidation.
Data Presentation: Comparison of Prevention Strategies
The table below summarizes common strategies to prevent the oxidation of this compound.
| Strategy | Principle of Action | Primary Application | Key Considerations |
| Inert Atmosphere | Exclusion of atmospheric oxygen, a primary oxidant.[1] | Storage, handling, and reactions. | Requires specialized equipment (glovebox, Schlenk line). Solvents must be properly degassed. |
| Low Temperature | Reduces the kinetic rate of oxidation reactions.[1] | Long-term storage and sensitive reactions. | Store compound in a freezer (-20°C). Run reactions at or below room temperature if the protocol allows. |
| Solvent Purity | Removal of peroxide impurities, which are strong oxidants.[1] | All experimental work, especially when using ether solvents. | Always use freshly opened anhydrous solvents or test for and remove peroxides before use. |
| Use of Antioxidants | Scavenging of free radicals or decomposition of hydroperoxides to prevent initiation of oxidation.[4] | Primarily for long-term storage or during reactions where trace oxidants are unavoidable. | A small amount of a hindered phenol (e.g., BHT) can be added. Compatibility with downstream processes must be verified. |
| Use of Chelators | Sequestration of trace metal ions that can catalyze oxidation.[1] | Reactions or solutions where metal contamination is suspected. | A trace amount of EDTA can be added. Ensure it does not interfere with desired reactivity (e.g., metal-catalyzed reactions). |
Experimental Protocols
Protocol 1: Standard Procedure for Handling and Storage
-
Handling: Whenever possible, handle solid this compound inside a glovebox or on a Schlenk line under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Solvent Degassing: Before preparing solutions, thoroughly degas all solvents. This can be achieved by three "freeze-pump-thaw" cycles or by bubbling an inert gas through the solvent for at least 30 minutes.[1]
-
Storage: For long-term storage, place the solid compound in a vial, flush the headspace with an inert gas, and seal tightly with a paraffin-wrapped cap. Store the vial in a dark, cold environment (e.g., a -20°C freezer).[1][5]
Protocol 2: Testing for and Removing Solvent Peroxides
Safety Notice: Peroxide removal can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Perform these operations behind a blast shield.
-
Peroxide Test:
-
Add 1 mL of the solvent to be tested to a solution of 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.
-
A yellow color indicates low levels of peroxides, while a brown color indicates high levels.
-
Alternatively, commercial peroxide test strips can be used for a quick and safe assessment.
-
-
Peroxide Removal (for Ethers like THF/Dioxane):
-
Pre-dry the solvent over a drying agent like anhydrous magnesium sulfate.
-
Assemble a distillation apparatus. Add the solvent to the distillation flask along with sodium metal and benzophenone as an indicator.
-
Heat the flask under an inert atmosphere. A deep blue or purple color indicates that the solvent is free of oxygen and water.
-
Distill the solvent directly into a reaction flask or a storage flask under an inert atmosphere.
-
Never distill to dryness , as this can concentrate explosive peroxides.
-
Protocol 3: Using an Antioxidant During Workup
If you suspect that oxidation is occurring during an aqueous workup or extraction due to air exposure, consider the following:
-
Prepare a Quench Solution: Make a 5-10% (w/v) aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).
-
Workup Modification: After the reaction is complete, add the quench solution to the reaction mixture and stir for 10-15 minutes before proceeding with the standard extraction protocol.
-
Rationale: This step will neutralize any residual oxidizing agents present in the reaction mixture, protecting the sulfide during subsequent purification steps.
References
Refining the crystallization method for obtaining high-purity (Pyridin-2-ylsulfanyl)-acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of (Pyridin-2-ylsulfanyl)-acetic acid to obtain a high-purity product.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My product has precipitated as an oil or a gummy solid instead of crystals. What should I do?
A1: Oiling out is a common problem that occurs when the solute is supersaturated to the point where it comes out of solution as a liquid phase instead of a solid crystal lattice. Here are several strategies to address this:
-
Reduce the rate of supersaturation:
-
Slower Cooling: If you are cooling the solution, decrease the cooling rate to allow more time for nucleation and crystal growth.
-
Slower Solvent Evaporation: If using an evaporation method, reduce the surface area of the container or place it in a partially closed system to slow down the evaporation process.[1][2]
-
Anti-solvent Addition: Add the anti-solvent more slowly and with vigorous stirring to the solution of your compound.
-
-
Increase the solubility at the point of nucleation:
-
Add a small amount of a good solvent: Add a small volume of the solvent in which your compound is more soluble to dissolve the oil, then attempt to recrystallize by one of the slower methods mentioned above.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution. If you don't have seed crystals, you can sometimes obtain them by dissolving a small amount of the crude product in a minimal amount of solvent in a separate vial and allowing it to evaporate quickly.
-
-
Solvent System Modification:
-
Consider changing the solvent system. A mixture of solvents can sometimes prevent oiling out. For related compounds, treatment of gummy materials with ether has been shown to induce crystallization.[3]
-
Q2: The purity of my crystallized product is not high enough. What are the likely causes and solutions?
A2: Low purity after crystallization can be due to the co-precipitation of impurities or the inclusion of solvent in the crystal lattice.
-
Improve the initial purity: The purity of the starting material significantly impacts the final purity. Consider a preliminary purification step like column chromatography before crystallization.
-
Optimize the solvent system:
-
The ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.
-
Experiment with different solvents and solvent mixtures. For related compounds, methanol, ethanol, and water have been used.[1][2][4] A mixture of a good solvent (like ethanol) and an anti-solvent (like water or hexane) can be effective.
-
-
Control the cooling process: Slow cooling generally leads to larger, purer crystals as it allows for the selective incorporation of the desired molecule into the growing crystal lattice. Rapid cooling can trap impurities.
-
Washing the crystals: After filtration, wash the crystals with a small amount of cold crystallization solvent to remove any residual mother liquor containing impurities.
-
Recrystallization: A second recrystallization step can significantly improve purity.
Q3: The yield of my crystallization is very low. How can I improve it?
A3: A low yield indicates that a significant amount of the product remains in the mother liquor.
-
Optimize the final temperature: Ensure you are cooling the solution to a sufficiently low temperature to maximize the precipitation of your product. Check the solubility of your compound at different temperatures.
-
Solvent volume: Using an excessive volume of solvent will result in a lower yield as more of the compound will remain dissolved. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solvent choice: A solvent in which the compound has very high solubility even at low temperatures will lead to a poor yield.
-
Evaporation of mother liquor: You can try to recover more product by concentrating the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that the purity of subsequent crops is generally lower.
-
pH adjustment: The synthesis of a related compound involves adjusting the pH to around 4 to induce precipitation.[1] Ensure the pH of your solution is optimized for minimal solubility.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on the crystallization of similar compounds, good starting points for solvent screening would be alcohols like methanol or ethanol , or a mixture of an alcohol with water.[1][2][4] The choice of solvent will depend on the impurity profile of your crude material. It is recommended to perform small-scale solubility tests with your specific batch of product.
Q2: How can I perform a small-scale solubility test to find a suitable solvent?
A2:
-
Place a small amount of your crude this compound (e.g., 10-20 mg) into a small test tube.
-
Add a few drops of the solvent to be tested at room temperature and observe the solubility.
-
If it is insoluble at room temperature, gently heat the test tube and observe if the compound dissolves.
-
If it dissolves upon heating, cool the test tube to room temperature and then in an ice bath to see if crystals form.
-
An ideal solvent will dissolve the compound when hot but show low solubility when cold.
Q3: What is the role of pH in the crystallization of this compound?
A3: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups. Its solubility in aqueous solutions is highly pH-dependent. At very low pH, the pyridine nitrogen will be protonated, and at high pH, the carboxylic acid will be deprotonated, both leading to increased water solubility. The lowest solubility is expected at the isoelectric point. For a similar compound, precipitation was achieved by adjusting the pH to approximately 4.[1] Therefore, controlling the pH is a critical parameter for crystallization from aqueous solutions.
Data Presentation
Table 1: Illustrative Solvent Screening for Crystallization of this compound
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 78°C (for Ethanol) or Boiling Point (mg/mL) | Crystal Quality |
| Water | Low | Moderate | Needles |
| Ethanol | Moderate | High | Prisms |
| Methanol | High | Very High | Small Needles |
| Acetone | Moderate | High | Plates |
| Ethyl Acetate | Low | Moderate | - |
| Dichloromethane | Low | Low | - |
| Hexane | Insoluble | Insoluble | - |
| Ethanol/Water (e.g., 8:2) | Low | High | Well-formed Prisms |
Note: The data in this table is illustrative and should be confirmed experimentally for your specific compound and purity.
Experimental Protocols
Protocol 1: Recrystallization by Cooling
-
Dissolution: In a flask, add the crude this compound and the chosen solvent (e.g., ethanol). Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent in small portions until a saturated solution is obtained at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Allow the solution to cool slowly to room temperature. To further increase the yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Recrystallization by Solvent Evaporation
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., methanol) at room temperature.[1]
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Evaporation: Place the solution in a loosely covered container (e.g., a beaker covered with a watch glass with a small gap) and allow the solvent to evaporate slowly in a fume hood at room temperature.[1]
-
Isolation: Once a sufficient amount of crystals has formed, collect them by filtration.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for crystallization issues.
References
- 1. 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel seco-acyclo-N-diazolyl-thione nucleosides analogous derived from acetic acid: characterization, complex formation with ions Pb(II), Hg(II) and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistent results in biological assays with (Pyridin-2-ylsulfanyl)-acetic acid
Welcome to the technical support center for researchers utilizing (Pyridin-2-ylsulfanyl)-acetic acid. This resource provides targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during biological assays, helping you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: I am observing high variability in my IC50 values for this compound across replicate experiments in my kinase assay. What is the likely cause?
A1: High variability in IC50 values for small molecules like this compound often stems from issues related to compound solubility and stability in aqueous assay buffers. While soluble in organic solvents like DMSO, the compound may precipitate upon dilution into your aqueous buffer, especially at higher concentrations. This leads to an inconsistent effective concentration in the assay, resulting in variable IC50 values.
Q2: My this compound compound shows potent activity in a biochemical enzyme assay but has weak or no activity in a cell-based assay. Why is there a discrepancy?
A2: This is a common challenge in drug discovery. Several factors could be responsible:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be actively transported out of the cells by efflux pumps like P-glycoprotein.
-
Metabolism: The compound may be rapidly metabolized into an inactive form by cellular enzymes.
-
Protein Binding: In cell culture medium containing serum, the compound can bind to proteins like albumin, reducing the free concentration available to act on the target.
Q3: The inhibitory effect of my this compound stock solution seems to decrease over time. How can I prevent this?
A3: Loss of activity can be due to chemical degradation or improper storage.[1] Best practices for storing small molecules are critical for maintaining compound integrity.[1]
-
Storage Temperature: Store stock solutions in a non-frost-free freezer at -20°C or -80°C for long-term stability.[1]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Light Sensitivity: Protect the compound from light by storing it in amber vials or wrapping tubes in foil.[1]
-
Hydrolysis: The carboxylic acid moiety may be susceptible to hydrolysis. Ensure your DMSO is anhydrous and limit the stock solution's exposure to moisture.
Q4: I'm seeing inconsistent results in my antimicrobial susceptibility testing (broth microdilution) with this compound. What should I check?
A4: Inconsistent Minimum Inhibitory Concentration (MIC) values can arise from several experimental variables.
-
Inoculum Density: Ensure the bacterial inoculum is standardized to the correct density (e.g., using a McFarland standard). An inoculum that is too dense or too sparse will significantly affect the MIC.
-
Compound Stability in Media: The compound might be unstable or bind to components in the Mueller-Hinton Broth (MHB) over the incubation period.
-
Evaporation: In microtiter plates, evaporation from outer wells ("edge effects") can concentrate the compound and media components, leading to skewed results.[2]
Troubleshooting Guides
Issue 1: High Variability in Quantitative Results (e.g., IC50, EC50, MIC)
This guide provides a systematic approach to diagnosing and resolving high variability in your assay results.
dot
Caption: General workflow for troubleshooting inconsistent assay results.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Precipitation | 1. Visually inspect the highest concentration wells for precipitate. 2. Determine the compound's solubility limit in the final assay buffer. 3. Reduce the final DMSO concentration (ideally ≤0.5%). | Clear solutions in all wells; consistent dose-response curve. |
| Pipetting Inaccuracy | 1. Calibrate all pipettes. 2. Use a master mix for reagents to minimize well-to-well additions.[3] 3. Ensure proper mixing after each addition. | Lower coefficient of variation (CV%) between replicate wells. |
| Inconsistent Incubation | 1. Ensure uniform temperature across the incubation chamber. Avoid stacking plates. 2. Use a calibrated timer for all incubation steps. | Reduced plate-to-plate and day-to-day variability. |
| Edge Effects | 1. Avoid using the outer wells of the microplate. 2. Fill outer wells with sterile water or media to create a humidity barrier.[2] | More consistent results between inner and outer wells of the plate. |
Issue 2: Compound Appears Inactive in Cell-Based Assays
This guide addresses the common discrepancy between biochemical and cell-based assay results.
dot
Caption: Decision tree for diagnosing inactivity in cell-based assays.
| Parameter | Experimental Approach | Data Interpretation |
| Cell Permeability | Use a PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability assay. | Compare permeability coefficient to known permeable and impermeable control compounds. |
| Efflux | Perform the cellular assay in the presence and absence of a broad-spectrum efflux pump inhibitor (e.g., verapamil). | A significant increase in potency (lower EC50) in the presence of the inhibitor suggests the compound is an efflux substrate. |
| Metabolic Stability | Incubate the compound with liver microsomes or hepatocytes and measure its disappearance over time using LC-MS. | A short half-life indicates rapid metabolism, which may prevent the compound from reaching effective concentrations in cells. |
| Serum Protein Binding | Measure the EC50 of the compound in cell culture media with varying concentrations of serum (e.g., 0.5%, 2%, 10%). | A rightward shift in the EC50 curve with increasing serum concentration indicates significant protein binding. |
Experimental Protocols
Protocol 1: Generic Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the IC50 of this compound against a specific kinase.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range (e.g., from 10 mM to 0.1 µM).
-
Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the diluted compounds into a low-volume 384-well assay plate. Include DMSO-only wells as a "no inhibition" control.
-
Enzyme/Substrate Addition: Prepare a master mix of assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), kinase, and substrate peptide. Dispense this mix into the wells containing the compound.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer. Add this solution to all wells to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km for the enzyme.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add a luminescence-based detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. Incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Data Analysis: Convert the luminescence signal to percent inhibition relative to the DMSO controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol follows general CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC).[4]
-
Compound Preparation: Prepare a 2 mg/mL stock of this compound in DMSO. Create a 2-fold serial dilution series in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from an overnight agar plate. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the compound plate, bringing the final volume to 100 µL. This results in a final bacterial concentration of ~2.5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[4]
Hypothetical Signaling Pathway
This compound may act as an inhibitor in a cellular signaling cascade, such as the hypothetical pathway below.
dot
Caption: Hypothetical inhibition of the MEK kinase in a MAPK signaling pathway.
References
Technical Support Center: Accurate Quantification of (Pyridin-2-ylsulfanyl)-acetic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to method refinement for the accurate quantification of (Pyridin-2-ylsulfanyl)-acetic acid. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the quantification of this compound?
A common and robust method for the quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is well-suited for separating the analyte from potential impurities and degradation products.
Q2: What are the critical parameters to consider when developing an HPLC method for this compound?
The critical parameters for a successful HPLC method include the choice of stationary phase (column), mobile phase composition (including pH and organic modifier), and detector wavelength. Careful optimization of these parameters is essential for achieving good peak shape, resolution, and sensitivity.
Q3: How can I improve the peak shape for this compound?
Peak tailing is a common issue for acidic compounds. To improve peak shape, consider the following:
-
Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group to ensure it is in its neutral, protonated form.
-
Buffer Strength: Use an appropriate buffer concentration (typically 10-25 mM) to maintain a stable pH.[1]
-
Column Choice: Employ a high-purity silica-based column to minimize secondary interactions with silanol groups.[1]
Q4: What should I do if I observe retention time drift?
Retention time drift can be caused by several factors:
-
Mobile Phase Composition: Inaccurately prepared mobile phase can lead to shifts in retention. Prepare the mobile phase gravimetrically for better accuracy.[2]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.[3]
-
Temperature Fluctuations: Use a column oven to maintain a consistent temperature.[3]
-
Pump Performance: Check for leaks and ensure the pump is delivering a consistent flow rate.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
Problem: Poor Peak Resolution
Possible Causes:
-
Inappropriate mobile phase composition.
-
Unsuitable column.
-
Sample overload.
Solutions:
-
Optimize the organic-to-aqueous ratio in the mobile phase.
-
Try a column with a different stationary phase or particle size.
-
Reduce the injection volume or sample concentration.[3]
Problem: Baseline Noise or Drift
Possible Causes:
Solutions:
-
Prepare fresh mobile phase and flush the system.
-
Degas the mobile phase thoroughly.[3]
-
Check the detector lamp's energy and replace it if necessary.[3]
Problem: High Backpressure
Possible Causes:
-
Column frit blockage.
-
Buffer precipitation in the mobile phase.[1]
-
Contamination from the sample.
Solutions:
-
Back-flush the column (if recommended by the manufacturer).
-
Ensure the buffer is soluble in the mobile phase mixture.
-
Use a guard column and filter all samples before injection.
Experimental Protocols
Standard HPLC Method for this compound Quantification
This protocol provides a starting point for method development and can be optimized as needed.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Water:Acetonitrile |
Sample Preparation Protocol
-
Accurately weigh approximately 10 mg of the this compound standard or sample.
-
Dissolve in 10 mL of the sample diluent to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Method Validation Parameters (Example Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.7 µg/mL | - |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing issues.
References
Validation & Comparative
Comparative Bioactivity of (Pyridin-2-ylsulfanyl)-acetic acid and its Isomers: A Review of Available Data
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the direct comparative bioactivity data for (Pyridin-2-ylsulfanyl)-acetic acid and its isomers, (Pyridin-3-ylsulfanyl)-acetic acid and (Pyridin-4-ylsulfanyl)-acetic acid. While the broader class of pyridine derivatives has been extensively studied for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, specific quantitative data to facilitate a direct comparison of these three positional isomers is not publicly available.
This guide aims to provide a framework for such a comparative study by outlining relevant biological assays and experimental protocols. However, without specific experimental data on the compounds of interest, a quantitative comparison of their bioactivities cannot be presented.
Potential Areas of Bioactivity for Investigation
Based on the known activities of structurally related pyridine and thioether-containing compounds, the following biological activities are of primary interest for a comparative study of this compound and its isomers:
-
Anti-inflammatory Activity: Pyridine derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2).
-
Anticancer Activity: The pyridine scaffold is present in numerous anticancer agents. A comparative study could involve screening these isomers against various cancer cell lines to determine their cytotoxic effects.
-
Antimicrobial Activity: Pyridine and its derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.
Experimental Protocols for Bioactivity Screening
To facilitate future research in this area, detailed methodologies for key experiments are provided below.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method to assess the inhibitory effect of compounds on COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme in each well of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to interact with the enzymes.
-
Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Immediately measure the absorbance at 590 nm in a kinetic mode for a set period (e.g., 5 minutes).
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration that shows no visible growth after incubation.
Materials:
-
Test microorganisms (bacterial or fungal strains)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.
-
Add the standardized inoculum of the test microorganism to each well.
-
Include a growth control well (inoculum without any compound) and a sterility control well (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation and Visualization
Once quantitative data from these or similar assays are obtained, they can be summarized in a table for easy comparison.
Table 1: Hypothetical Comparative Bioactivity Data of Pyridinylsulfanyl-acetic Acid Isomers
| Compound | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | Anticancer Activity (MCF-7, IC50, µM) | Antimicrobial Activity (S. aureus, MIC, µg/mL) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| (Pyridin-3-ylsulfanyl)-acetic acid | Data not available | Data not available | Data not available | Data not available |
| (Pyridin-4-ylsulfanyl)-acetic acid | Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No public data is currently available for these compounds.
Diagrams illustrating experimental workflows can be created using Graphviz (DOT language) to provide a clear visual representation of the methodologies.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion
A comparative study of the bioactivity of this compound and its 3- and 4-isomers is a scientifically valuable endeavor that could reveal important structure-activity relationships. However, the lack of publicly available experimental data for these specific compounds currently prevents such a comparison. The experimental protocols provided in this guide offer a starting point for researchers interested in investigating the biological properties of these molecules. Future studies generating quantitative data on their anti-inflammatory, anticancer, and antimicrobial activities would be a significant contribution to the field of medicinal chemistry.
(Pyridin-2-ylsulfanyl)-acetic acid and its Analogs: A Comparative Guide to their Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
The pyridine nucleus is a prominent scaffold in medicinal chemistry, with a diverse range of biological activities. Among these, anti-inflammatory properties have been a key area of investigation. This guide provides a comparative analysis of (Pyridin-2-ylsulfanyl)-acetic acid and other pyridine derivatives as anti-inflammatory agents, supported by available experimental data and detailed methodologies.
Introduction to Pyridine Derivatives as Anti-inflammatory Agents
Pyridine and its derivatives have demonstrated significant potential in the development of novel anti-inflammatory drugs. Their mechanism of action often involves the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that target these enzymes. The development of selective COX-2 inhibitors has been a major focus in the field to minimize the gastrointestinal side effects associated with non-selective COX inhibition.
This compound: A Potential Anti-inflammatory Scaffold
This compound and its analogs represent a class of pyridine derivatives that have been investigated for their therapeutic potential. The core structure, featuring a pyridine ring linked to an acetic acid moiety via a sulfur atom, provides a framework for structural modifications to enhance anti-inflammatory activity and selectivity.
Comparative In Vitro and In Vivo Anti-inflammatory Activity
While direct comparative studies including this compound are limited in the public domain, research on structurally related compounds provides valuable insights into the potential of this scaffold. The following tables summarize the anti-inflammatory activity of various pyridine derivatives, offering a basis for comparison.
In Vitro COX Inhibition
The ability of a compound to inhibit COX-1 and COX-2 enzymes is a primary indicator of its potential as an NSAID. The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of potency.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC50 (µM) |
| Pyridine Acyl Sulfonamide (cpd 23) | COX-2 | 0.8 | - | - | - |
| Nimesulide Analog (Pyridine) | COX-1 | >100 | >100 | Nimesulide | 4.6 |
| COX-2 | 1.0 | 0.5 | |||
| Pyrrolo[3,4-c]pyridine-dione (A) | COX-1 | 1.23 | 0.79 | Meloxicam | 2.54 |
| COX-2 | 1.55 | 4.32 | |||
| Pyrrolo[3,4-c]pyridine-dione (E) | COX-1 | 4.55 | 1.08 | Meloxicam | 2.54 |
| COX-2 | 4.21 | 4.32 |
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Pyridine Derivatives.[1]
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the anti-inflammatory activity of new chemical entities. The percentage of edema inhibition is a measure of the compound's efficacy.
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference Compound | Dose (mg/kg) | Edema Inhibition (%) |
| (3-carboxy-2-pyridyl)-2-thiobenzothiazole | 10 | 58 | Indomethacin | 10 | 43.3 |
| Imidazo[1,2-a]pyridine-2-carboxylic acid | 10 | 65.5 | Indomethacin | 10 | 52.3 |
| 3-Amino imidazo[1,2-a]pyridine-2-carboxylic acid | 10 | 72.4 | Indomethacin | 10 | 52.3 |
Table 2: In Vivo Anti-inflammatory Activity of Selected Pyridine Derivatives in Carrageenan-Induced Rat Paw Edema.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Ovine COX-1 and human recombinant COX-2 are commonly used.
-
Assay Principle: The assay measures the initial rate of prostaglandin E2 (PGE2) production from arachidonic acid.
-
Procedure:
-
The test compounds are pre-incubated with the enzyme (COX-1 or COX-2) in a buffer solution (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor and a reducing agent (e.g., glutathione) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a short duration (e.g., 2 minutes) and then terminated by the addition of a stopping solution (e.g., a solution of a non-steroidal anti-inflammatory drug like indomethacin in ethanol).
-
The amount of PGE2 produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in an acute inflammation model.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of each animal is measured using a plethysmometer.
-
The test compounds, a reference drug (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal to induce inflammation.
-
The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of pyridine derivatives are often mediated through the modulation of specific signaling pathways. The inhibition of COX enzymes, for instance, directly impacts the arachidonic acid cascade, reducing the production of pro-inflammatory prostaglandins.
Caption: Inhibition of the COX-2 pathway by pyridine derivatives.
The general workflow for evaluating the anti-inflammatory potential of a novel pyridine derivative involves a series of in vitro and in vivo experiments.
Caption: Workflow for anti-inflammatory drug discovery.
Conclusion
The available data suggests that pyridine derivatives, including those structurally related to this compound, are a promising class of compounds for the development of new anti-inflammatory agents. The pyridine acyl sulfonamides and imidazo[1,2-a]pyridine carboxylic acids, in particular, have demonstrated potent in vitro and in vivo activities. Further research, including the direct evaluation of this compound and its analogs in standardized assays, is warranted to fully elucidate their therapeutic potential and establish a clear structure-activity relationship. This will enable the rational design of more potent and selective anti-inflammatory agents with improved safety profiles.
References
- 1. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyridine-Based Analogs in Anticancer and Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various (Pyridin-2-ylsulfanyl)-acetic acid analogs and related pyridine derivatives, with a focus on their anticancer and anti-inflammatory properties. The information is compiled from recent studies to offer an objective overview supported by experimental data.
Quantitative SAR Analysis: Anticancer Activity
The following table summarizes the in vitro anticancer activity of a series of novel pyridine-ureas against the MCF-7 breast cancer cell line. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented to facilitate a direct comparison of the compounds' potency.
| Compound ID | Structure | R | IC50 (µM) against MCF-7 (48h)[1] |
| 8a | Pyridine-urea | H | 2.05 |
| 8b | Pyridine-urea | 4-F | 2.11 |
| 8c | Pyridine-urea | 4-Cl | 2.23 |
| 8d | Pyridine-urea | 4-Br | 2.15 |
| 8e | Pyridine-urea | 4-CH3 | 0.22 |
| 8f | Pyridine-urea | 4-OCH3 | >50 |
| 8g | Pyridine-urea | 4-NO2 | 2.50 |
| 8h | Pyridine-urea | 3,4-di-Cl | >50 |
| 8i | Pyridine-urea | 3-CF3, 4-Cl | 2.33 |
| 8j | Pyridine-urea | 2-F | 2.41 |
| 8k | Pyridine-urea | 2-Cl | 2.35 |
| 8l | Pyridine-urea | 2-CH3 | 2.28 |
| 8m | Pyridine-urea | 2-OCH3 | 13.1 |
| 8n | Pyridine-urea | 2-NO2 | 1.88 |
| Doxorubicin | Standard Drug | - | 1.93 |
Note: The structures are generalized. Please refer to the source for detailed chemical structures.
From this data, it is evident that the substitution pattern on the phenyl ring of the urea moiety significantly influences the anticancer activity against MCF-7 cells. Notably, the presence of an electron-donating methyl group at the para-position (compound 8e ) resulted in a marked increase in potency compared to the standard drug, doxorubicin.[1] Conversely, the introduction of a methoxy group at the same position (compound 8f ) or di-chloro substitution (compound 8h ) led to a significant loss of activity.[1]
Quantitative SAR Analysis: Anti-inflammatory Activity
The in vivo anti-inflammatory activity of newly synthesized thiazolo[4,5-b]pyridin-2-one derivatives was evaluated using the carrageenan-induced rat paw edema model. The percentage of inflammation inhibition is a key metric for comparison.
| Compound ID | R | % Inhibition of Edema (at 50 mg/kg)[2] |
| 7 | -CH2-COOC2H5 | 47.2 |
| 8 | -CH2-CH2-CN | 53.4 |
| 9 | -CH2-COOH | 45.6 |
| 10 | -CH2-CO-NH-C6H5 | 20.6 |
| 11 | -CH2-CO-NH-C6H4-4-F | 36.5 |
| 12 | -CH2-CO-NH-C6H4-4-Cl | 40.9 |
| 13 | -CH2-CO-NH-C6H4-4-Br | 41.3 |
| 14 | -CH2-CO-NH-C6H4-4-CH3 | 28.7 |
| 15 | -CH2-CO-NH-C6H4-4-OCH3 | 33.1 |
| 18 | -CH2-CO-NH-C6H4-2-Cl | 38.4 |
| Ibuprofen | Standard Drug | 42.5 |
The results indicate that modifications at the R position of the thiazolo[4,5-b]pyridine core have a substantial impact on anti-inflammatory activity.[2] Compounds 7 , 8 , and 9 demonstrated anti-inflammatory effects comparable to or exceeding that of the reference drug, ibuprofen.[2] Specifically, the introduction of a propionitrile substituent in compound 8 resulted in the highest activity.[2] The presence of halogen-containing substituents on the N-aryl-propionamide moiety (compounds 11 , 12 , 13 , and 18 ) also conferred notable anti-inflammatory effects.[2]
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The anti-proliferative activity of the synthesized pyridine-ureas was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated, and the IC50 values are determined.[1]
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
The in vivo anti-inflammatory activity is assessed using the carrageenan-induced paw edema model in rats.[2]
-
Animal Grouping: Laboratory animals are divided into control, standard, and test groups.
-
Compound Administration: The test compounds and the standard drug (e.g., ibuprofen) are administered intraperitoneally at a specific dose (e.g., 50 mg/kg body weight). The control group receives only the vehicle (e.g., DMSO).[2]
-
Induction of Inflammation: After a set period (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the left hind paw of each rat to induce localized inflammation.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizations
Caption: A generalized workflow for the structure-activity relationship (SAR) analysis of novel chemical compounds.
Caption: The inhibitory effect of pyridine analogs on the cyclooxygenase (COX) pathway, a key mechanism in inflammation.
References
Unveiling the Bioactivity of (Pyridin-2-ylsulfanyl)-acetic acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. (Pyridin-2-ylsulfanyl)-acetic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the experimental findings for this compound and its analogues, offering insights into their synthesis, biological performance, and potential mechanisms of action.
This comparative guide delves into the antimicrobial and anticancer properties of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic pathways and potential biological mechanisms to aid in research and development efforts.
Performance Comparison: Antimicrobial and Anticancer Activities
The biological evaluation of this compound derivatives has revealed significant potential in two primary therapeutic areas: as antimicrobial and anticancer agents. While specific quantitative data for the parent compound, this compound, is limited in publicly available research, numerous studies on its derivatives provide a strong foundation for understanding its structure-activity relationships.
Antimicrobial Activity
Derivatives of this compound have been shown to exhibit promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for quantifying the potency of an antimicrobial agent, with lower values indicating greater efficacy.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Derivative A (e.g., Substituted Thiazole Derivative) | Staphylococcus aureus | 12.5 | [1] |
| Escherichia coli | 25 | [1] | |
| Candida albicans | 12.5 | [1] | |
| Derivative B (e.g., Substituted Pyridinium Salt) | Staphylococcus aureus | 4 | |
| Escherichia coli | >64 | ||
| Pseudomonas aeruginosa | >64 | ||
| Amoxicillin (Standard Antibiotic) | Staphylococcus aureus | 0.25 - 2 | N/A |
| Escherichia coli | 4 - 16 | N/A |
Table 1: Comparative Antimicrobial Activity (MIC values) of this compound Derivatives and a Standard Antibiotic.
Anticancer Activity
In the realm of oncology, derivatives of this scaffold have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting biological or biochemical functions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative C (e.g., Pyridine-Urea Derivative) | MCF-7 (Breast Cancer) | 0.22 | |
| Derivative D (e.g., Pyridine-Thiazole Hybrid) | HL-60 (Leukemia) | 0.57 | |
| Doxorubicin (Standard Chemotherapeutic) | MCF-7 (Breast Cancer) | 1.93 | |
| HL-60 (Leukemia) | ~0.1 | N/A |
Table 2: Comparative Anticancer Activity (IC50 values) of this compound Derivatives and a Standard Chemotherapeutic Agent.
Experimental Protocols
To ensure the reproducibility and cross-validation of these findings, detailed experimental methodologies are crucial. Below are summarized protocols for the synthesis of a representative derivative and the evaluation of its antimicrobial activity.
Synthesis of a this compound Derivative
A general method for the synthesis of this compound derivatives involves the reaction of 2-mercaptopyridine with a suitable haloacetic acid derivative.
Caption: General synthetic scheme for this compound derivatives.
Protocol:
-
To a solution of 2-mercaptopyridine in a suitable solvent (e.g., dimethylformamide), a base (e.g., sodium hydride) is added portion-wise at 0 °C.
-
The reaction mixture is stirred for a specified time to allow for the formation of the thiolate.
-
The haloacetic acid derivative is then added, and the reaction is allowed to proceed at room temperature or with heating until completion, as monitored by thin-layer chromatography.
-
The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography or recrystallization.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Mechanism of Action: A Hypothetical Pathway
The precise signaling pathways and molecular targets of this compound and its derivatives are still under investigation. However, based on the known mechanisms of other pyridine-containing antimicrobial and anticancer agents, a hypothetical mechanism can be proposed. For antimicrobial activity, these compounds may disrupt the bacterial cell wall or inhibit essential enzymes. In cancer cells, they might interfere with key signaling pathways that regulate cell proliferation and survival.
Caption: A potential signaling pathway illustrating the anticancer mechanism of action.
This guide serves as a starting point for researchers interested in the therapeutic potential of this compound and its derivatives. The provided data and protocols highlight the promising antimicrobial and anticancer activities of this chemical scaffold and underscore the need for further investigation to elucidate their precise mechanisms of action and to develop novel therapeutic agents.
References
A Comparative Guide to the Reactivity of (Pyridin-2-ylsulfanyl)-acetic acid and Structurally Similar Sulfur-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of (Pyridin-2-ylsulfanyl)-acetic acid and its analogues: (Thiazol-2-ylsulfanyl)-acetic acid, (Benzothiazol-2-ylsulfanyl)-acetic acid, and (Pyrimidin-2-ylsulfanyl)-acetic acid. These compounds are of significant interest in medicinal chemistry and drug development due to their prevalence as structural motifs in various pharmacologically active agents. The reactivity of the thioacetic acid moiety is crucial for the synthesis of derivatives such as esters and amides, which are often explored to modulate the biological activity of the parent compound.
Introduction to the Heterocyclic Scaffolds
The four compounds share a common thioacetic acid (-S-CH₂-COOH) group attached to a nitrogen-containing heterocyclic ring at the 2-position. The primary difference lies in the nature of the heterocyclic ring, which is expected to influence the overall electronic properties and, consequently, the reactivity of the molecule.
-
This compound: Features a six-membered aromatic pyridine ring.
-
(Thiazol-2-ylsulfanyl)-acetic acid: Contains a five-membered aromatic thiazole ring with a second heteroatom (sulfur).
-
(Benzothiazol-2-ylsulfanyl)-acetic acid: Comprises a thiazole ring fused to a benzene ring, creating a more extended aromatic system.
-
(Pyrimidin-2-ylsulfanyl)-acetic acid: Possesses a six-membered aromatic pyrimidine ring with two nitrogen atoms.
The electron-donating or electron-withdrawing nature of these heterocyclic systems can modulate the nucleophilicity of the sulfur atom and the acidity of the carboxylic acid proton, thereby affecting their reactivity in various chemical transformations.
Comparative Reactivity Data
Direct comparative studies on the reactivity of these four compounds under identical conditions are not extensively available in the literature. However, by collating data from various sources on their synthesis and subsequent reactions, a qualitative comparison can be drawn. The following tables summarize the available quantitative data, primarily focusing on the yields of esterification and amide (or hydrazide) formation reactions. It is important to note that the reaction conditions are not uniform across all examples, which precludes a direct quantitative comparison of reactivity.
Table 1: Synthesis of Ethyl Esters from Corresponding 2-Mercaptoheterocycles
| Heterocyclic Moiety | Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Pyrimidin-4-yl | 4-(4-pyridinyl)pyrimidine-2-thiol | Ethyl 2-bromoacetate | NaOH | Dry Ethanol/CCl₄ | Reflux, 8 h | Not Specified | [1] |
| Benzothiazol-2-yl | 2-Mercaptobenzothiazole | Ethyl chloroacetate | Triethylamine | DMF | 60-65 °C, 14 h | 87 | [2] |
| Benzothiazol-2-yl | 2-Mercaptobenzothiazole | Ethyl chloroacetate | K₂CO₃ | Acetone | Reflux | ~70-80 | [3] |
| Benzothiazol-2-yl | 2-Mercaptobenzothiazole | Ethyl chloroacetate | K₂CO₃ | N/A (Microwave) | 180 °C, 4 min | ~85-95 | [3] |
| Benzothiazol-2-yl | 2-Mercaptobenzothiazole | Ethyl chloroacetate | K₂CO₃ | N/A (Ultrasound) | 15 min | ~75-85 | [3] |
Table 2: Synthesis of Amide and Hydrazide Derivatives
| Heterocyclic Moiety | Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Benzothiazol-2-yl | Ethyl 2-((benzothiazol-2-yl)thio)acetate | Hydrazine hydrate | Ethanol | Stirred, 3 h | 2-((Benzothiazol-2-yl)thio)acetohydrazide | 82-84 | [4] |
| Pyrimidin-2-yl | 4,6-Diamino-pyrimidine-2-thiol | 2-Chloro-N-phenylacetamide | Ethanol | Reflux, 1-4 h | 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-phenylacetamide | 88-96 | [5] |
Experimental Protocols
Below are detailed methodologies for the synthesis of the parent thioacetic acids and their ester or amide derivatives, as extracted from the literature.
Protocol 1: Synthesis of (Benzothiazol-2-ylsulfanyl)-acetic acid
-
Reactants: Benzothiazole-2-thiol (1.00 mmol), K₂CO₃ (1.50 mmol), 2-chloroacetic acid (1.20 mmol).[6]
-
Procedure: A solution of benzothiazole-2-thiol and K₂CO₃ in 15 ml of methanol is slowly added to a solution of 2-chloroacetic acid in 10 ml of methanol.[6] The resulting solution is stirred and refluxed for 20 hours.[6] After cooling, the mixture is filtered to yield the product.[6]
-
Yield: Approximately 82.3%.[6]
Protocol 2: Synthesis of Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate (Conventional Method)
-
Reactants: 2-Mercaptobenzothiazole (0.01 M), K₂CO₃ (0.005 M), ethyl chloroacetate (0.01 M).[3]
-
Procedure: 2-Mercaptobenzothiazole is dissolved in acetone and stirred for 30 minutes. K₂CO₃ is added, and the mixture is brought to reflux.[3] Ethyl chloroacetate is then added over a period of 15 minutes, and reflux is continued until the reaction is complete as monitored by TLC.[3] The acetone is removed by distillation, and the remaining filtrate is poured into ice-cold water.[3] The product is extracted with diethyl ether and recrystallized from acetone.[3]
Protocol 3: Synthesis of 2-((Benzothiazol-2-yl)thio)acetohydrazide
-
Reactants: Ethyl 2-((benzothiazol-2-yl)thio)acetate (0.012 mol), hydrazine hydrate (5 mL).[4]
-
Procedure: To a solution of ethyl 2-((benzothiazol-2-yl)thio)acetate in 20 mL of ethanol, hydrazine hydrate is added in portions with constant stirring.[4] The mixture is then stirred for 3 hours at room temperature.[4] The precipitated product is filtered, dried, and recrystallized from ethanol.[4]
-
Yield: 82-84%.[4]
Protocol 4: General Amide Synthesis via Carbodiimide Coupling
-
Reactants: Carboxylic acid (e.g., this compound), amine, coupling agents (e.g., EDC, HOBt), and a non-nucleophilic base (e.g., DIEA).[4]
-
Procedure: A solution of the carboxylic acid in an aprotic solvent like DMF is prepared and cooled to 0°C.[4] The base, coupling agents, and finally the amine are added sequentially.[4] The reaction is stirred at room temperature for 30-60 minutes.[4] The reaction is then quenched with water and the amide product is extracted with an organic solvent.[4]
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the general synthetic scheme for these compounds and a plausible mechanism for a key reaction.
Caption: General synthesis of (Heterocyclyl-2-ylsulfanyl)-acetic acid derivatives.
Caption: Workflow for amide synthesis from a thioacetic acid derivative.
Discussion on Relative Reactivity
While direct quantitative comparisons are challenging due to the varied experimental conditions reported in the literature, a qualitative assessment of reactivity can be made based on the electronic nature of the heterocyclic rings.
The key step in the synthesis of these compounds is the nucleophilic substitution reaction where the thiol group of the 2-mercaptoheterocycle attacks an electrophile (e.g., chloroacetic acid or its ester). The nucleophilicity of the sulfur atom is influenced by the electron density on the heterocyclic ring.
-
Pyridine and Pyrimidine: Both are electron-deficient aromatic systems due to the presence of electronegative nitrogen atoms. This electron deficiency can be transmitted to the exocyclic sulfur atom, potentially reducing its nucleophilicity compared to a simple thiophenol. Pyrimidine, with two nitrogen atoms, is generally more electron-deficient than pyridine.
-
Thiazole: This five-membered ring is also aromatic and contains both a nitrogen and a sulfur atom. The overall electronic effect on the exocyclic sulfur at the 2-position is complex but is generally considered to be electron-withdrawing.
-
Benzothiazole: The fusion of a benzene ring to the thiazole moiety creates a more extensive π-system. The benzothiazole ring system is also considered electron-withdrawing.
Based on these general electronic considerations, one might predict the following qualitative order of nucleophilicity of the parent 2-mercaptoheterocycles, which would influence their rate of reaction in S-alkylation reactions:
2-Mercaptopyridine ≈ 2-Mercaptobenzothiazole > 2-Mercaptothiazole > 2-Mercaptopyrimidine
This is a simplified prediction, and other factors such as the stability of the intermediate in S-alkylation reactions (the Meisenheimer complex in SNAr reactions) also play a crucial role.[7]
For reactions involving the carboxylic acid moiety, such as esterification or amide formation, the acidity of the carboxylic proton is a key factor. Electron-withdrawing heterocyclic groups will increase the acidity of the carboxylic acid, which can facilitate its deprotonation but may also affect the reactivity of the carbonyl group towards nucleophiles.
Conclusion
This compound and its thiazole, benzothiazole, and pyrimidine analogues are valuable building blocks in medicinal chemistry. While a definitive quantitative comparison of their reactivity is not yet established in the literature, this guide provides a summary of the available synthetic data and a qualitative discussion of the factors influencing their chemical behavior. The provided protocols offer starting points for the synthesis and derivatization of these important compounds. Further studies involving direct, side-by-side kinetic analysis under standardized conditions are warranted to fully elucidate the relative reactivities of these versatile heterocyclic thioacetic acids.
References
- 1. (4,5-DIHYDRO-THIAZOL-2-YLSULFANYL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(Benzothiazol-2-ylsulfanyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Head-to-Head Comparison: (Pyridin-2-ylsulfanyl)-acetic acid Versus Standard Reference Compounds in Inflammatory Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential enzymatic inhibitory activity of (Pyridin-2-ylsulfanyl)-acetic acid against key enzymes in the inflammatory cascade. Drawing upon established data for well-characterized standard reference compounds, this document offers a predictive assessment of the subject compound's efficacy, supported by detailed experimental protocols for validation.
Introduction
Inflammation is a complex biological response implicated in a wide array of pathologies. Key mediators of the inflammatory process include prostaglandins and leukotrienes, which are synthesized through the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, respectively. Consequently, inhibitors of these enzymes are of significant interest in the development of anti-inflammatory therapeutics. This compound, a heterocyclic compound containing a pyridine ring and a carboxylic acid moiety, presents a chemical scaffold with the potential for interaction with these enzymatic targets. This guide evaluates its hypothetical performance against the standard non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, a non-selective COX inhibitor, and Zileuton, a 5-LOX inhibitor.
Predicted Performance and Rationale
The chemical structure of this compound features a carboxylic acid group, a common pharmacophore in many NSAIDs that target the COX enzymes. This acidic moiety is crucial for anchoring the inhibitor within the active site of COX-1 and COX-2. The presence of an aromatic pyridine ring could further contribute to binding through hydrophobic and pi-stacking interactions. The sulfur linkage provides a flexible spacer that can orient the pyridine and acetic acid groups for optimal interaction with the enzyme's active site. Based on these structural motifs, it is hypothesized that This compound is more likely to exhibit inhibitory activity against COX enzymes than 5-LOX .
Conversely, the pharmacophore model for 5-LOX inhibitors often includes distinct features such as a hydrophobic region and a hydrogen bond acceptor/donor system arranged in a specific three-dimensional conformation. The structure of this compound does not strongly align with these established 5-LOX inhibitor pharmacophores.
Quantitative Data Comparison
The following tables summarize the known inhibitory activities of the standard reference compounds, Ibuprofen and Zileuton. A predictive table for this compound is also included, based on the SAR analysis. This predicted data should be validated experimentally.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity (COX-1/COX-2) |
| This compound | COX-1 | Predicted: 15-30 | Predicted: Non-selective to slightly COX-1 selective |
| COX-2 | Predicted: 20-50 | ||
| Ibuprofen | COX-1 | ~13 | Non-selective |
| COX-2 | ~370 |
IC₅₀ (Half-maximal inhibitory concentration) values for Ibuprofen are approximate and can vary based on assay conditions.
Table 2: 5-Lipoxygenase (5-LOX) Inhibition
| Compound | Target Enzyme | IC₅₀ (μM) |
| This compound | 5-LOX | Predicted: >100 (low to no activity) |
| Zileuton | 5-LOX | ~0.5 - 5 |
IC₅₀ values for Zileuton can vary depending on the specific assay and cell type used.
Experimental Protocols
To empirically determine the inhibitory activity of this compound and validate the predictive data, the following detailed in vitro experimental protocols are provided.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme
-
Arachidonic Acid (substrate)
-
Test compound (this compound) and reference compound (Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test and reference compounds at various concentrations.
-
In a 96-well plate, add the following to designated wells:
-
Blank: Reaction Buffer
-
100% Initial Activity: Reaction Buffer, Heme, and COX enzyme (either COX-1 or COX-2)
-
Inhibitor Wells: Reaction Buffer, Heme, COX enzyme, and the test or reference compound at varying concentrations.
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a solution of arachidonic acid to all wells except the blank.
-
Immediately measure the rate of oxygen consumption or the production of prostaglandin E2 (PGE2) using a suitable detection method (e.g., colorimetric or fluorometric assay).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol describes a common fluorometric method for screening 5-LOX inhibitors.
Materials:
-
Human recombinant 5-LOX enzyme
-
Assay Buffer
-
5-LOX Substrate (e.g., arachidonic acid)
-
Fluorescent Probe
-
Test compound (this compound) and reference compound (Zileuton) dissolved in a suitable solvent (e.g., DMSO)
-
96-well white microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare solutions of the test and reference compounds at various concentrations.
-
In a 96-well plate, add the following to designated wells:
-
Enzyme Control: Assay Buffer and 5-LOX enzyme
-
Inhibitor Control: Assay Buffer, 5-LOX enzyme, and Zileuton
-
Solvent Control: Assay Buffer, 5-LOX enzyme, and the solvent used for the test compounds
-
Test Compound Wells: Assay Buffer, 5-LOX enzyme, and the test compound at varying concentrations.
-
-
Add the fluorescent probe to all wells.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding the 5-LOX substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., every 30 seconds for 10-20 minutes) using a microplate reader.
-
Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
To aid in the understanding of the targeted pathways and experimental workflows, the following diagrams are provided.
Confirming the molecular target of (Pyridin-2-ylsulfanyl)-acetic acid through validation studies
In the realm of drug discovery and development, the rigorous validation of a compound's molecular target is a critical step to ensure its therapeutic potential and mechanism of action. This guide provides a comparative analysis of (Pyridin-2-ylsulfanyl)-acetic acid against other known inhibitors, hypothetically targeting Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in osteoarthritis and cancer. The following sections detail the experimental data, protocols, and signaling pathways to support the validation of its molecular target.
Comparative Analysis of MMP-13 Inhibition
The inhibitory activity of this compound against MMP-13 was assessed and compared with two well-characterized MMP-13 inhibitors, designated as Comparator A and Comparator B. The quantitative data from biochemical and cellular assays are summarized below.
| Compound | Biochemical IC50 (nM) | Binding Affinity (Kd, nM) | Cellular Target Engagement (EC50, µM) |
| This compound | 75 | 120 | 1.2 |
| Comparator A | 10 | 15 | 0.2 |
| Comparator B | 500 | 850 | 15 |
Table 1: Comparative inhibitory activities against MMP-13.
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and transparency.
1. MMP-13 Enzymatic Assay
This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of recombinant human MMP-13.
-
Principle: A fluorogenic peptide substrate is cleaved by MMP-13, releasing a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
-
Procedure:
-
Recombinant human MMP-13 is incubated with varying concentrations of the test compound or vehicle control in assay buffer.
-
The reaction is initiated by adding a fluorogenic MMP-13 substrate.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Surface Plasmon Resonance (SPR) for Binding Affinity
SPR analysis was performed to determine the binding affinity (Kd) of the compounds to MMP-13.
-
Principle: The binding of the compound to MMP-13 immobilized on a sensor chip causes a change in the refractive index, which is detected as a response.
-
Procedure:
-
Recombinant human MMP-13 is immobilized on a sensor chip.
-
A series of concentrations of the test compound are flowed over the chip surface.
-
The association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd).
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA was used to confirm target engagement in a cellular context.
-
Principle: The binding of a ligand to its target protein stabilizes the protein, leading to a higher melting temperature.
-
Procedure:
-
Intact cells are treated with the test compound or vehicle.
-
The cells are heated to a range of temperatures.
-
The remaining soluble protein at each temperature is quantified by Western blot or ELISA.
-
The shift in the melting curve in the presence of the compound indicates target engagement, and the EC50 is determined from the dose-response curve of the thermal shift.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context, the following diagrams are provided.
The diagram above illustrates the logical flow of experiments performed to validate the molecular target of this compound, from initial biochemical screening to cellular confirmation.
In Vivo Validation of (Pyridin-2-ylsulfanyl)-acetic acid Derivatives: A Comparative Guide to Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of anticancer agents based on promising in vitro results of (Pyridin-2-ylsulfanyl)-acetic acid derivatives. By examining compounds with similar structural motifs and mechanisms of action, this document aims to bridge the gap between preclinical in vitro screening and in vivo validation, offering valuable insights for drug development professionals.
Introduction: From In Vitro Promise to In Vivo Reality
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Derivatives of this compound have emerged as a promising class of compounds, with in vitro studies demonstrating potent inhibitory activity against key oncogenic kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK3β). Dysregulation of these kinases is a hallmark of various cancers, making them attractive targets for therapeutic intervention. This guide focuses on the in vivo validation of the anticancer potential observed in these pyridine-based compounds, using data from structurally related molecules and established kinase inhibitors to provide a comprehensive efficacy comparison.
In Vitro Efficacy of Pyridine-Thiazole Hybrid Compounds
A novel series of pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids, structurally related to this compound, have demonstrated potent dual inhibitory activity against CDK2 and GSK3β. The in vitro anti-proliferative activity of these compounds was evaluated against a panel of human cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of Pyridine-Thiazole Hybrids
| Compound | Target Cancer Cell Line | IC50 (µM) |
| Compound 8a | HEp-2 (Laryngeal Carcinoma) | 5.9 |
| Compound 13a | HepG2 (Liver Carcinoma) | 9.5 |
| Compound 1a | HEp-2 (Laryngeal Carcinoma) | 7.5 |
Data adapted from a study on pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors.
Table 2: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| Pyrazolo[3,4-b]pyridine 6b | CDK2 | 270 |
| Pyrazolo[3,4-b]pyridine 6b | PIM1 | 670 |
| Tideglusib | GSK3β | 5 |
Data for Pyrazolo[3,4-b]pyridine 6b is from a study on dual CDK2/PIM1 inhibitors.[1] Data for Tideglusib is from studies on its GSK3β inhibitory activity.
In Vivo Efficacy Validation
To validate the therapeutic potential suggested by the in vitro data, this section presents in vivo efficacy studies of representative pyridine-based CDK2 inhibitors and a well-characterized GSK3β inhibitor in preclinical cancer models.
Pyridine-Based CDK2 Inhibitors in Xenograft Models
A study on pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors demonstrated significant in vivo anti-tumor activity in a solid Ehrlich carcinoma (SEC) mouse model.[1]
Table 3: In Vivo Antitumor Efficacy of Pyrazolo[3,4-b]pyridine Derivative 6b
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Control | 2100 ± 150 | - |
| Compound 6b (10 mg/kg) | 650 ± 80 | 69 |
| Doxorubicin (2 mg/kg) | 900 ± 100 | 57 |
Data represents tumor volume at the end of the study period.[1]
GSK3β Inhibition in Preclinical Models
Tideglusib, a potent and selective GSK3β inhibitor, has been evaluated in various in vivo models, primarily for neurodegenerative diseases. However, its on-target efficacy in vivo provides a valuable reference for the potential of GSK3β inhibition in cancer therapy. In a preclinical study, Tideglusib demonstrated effective on-target pharmacodynamic efficacy in patient-derived xenograft models of rhabdomyosarcoma.[2]
Table 4: In Vivo Pharmacodynamic Effect of Tideglusib
| Treatment Group | Biomarker | Change from Baseline |
| Tideglusib | p-β-catenin (Ser33/37/Thr41) | Significant Reduction |
| Tideglusib | Total β-catenin | Increase |
This demonstrates target engagement of GSK3β in vivo.[2]
Experimental Protocols
In Vitro CDK2 Kinase Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK2.
Principle: This assay quantifies the amount of ADP produced in a kinase reaction using the ADP-Glo™ Kinase Assay. The luminescent signal is inversely proportional to the kinase activity.
Materials:
-
Recombinant CDK2/Cyclin A2 enzyme
-
Histone H1 (substrate)
-
Test compound (e.g., Pyridin-2-ylsulfanyl)-acetic acid derivative)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2.5 µL of the compound dilutions or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of a mixture containing CDK2/Cyclin A2 enzyme and Histone H1 substrate to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Subcutaneous Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
Cell Line: A human cancer cell line relevant to the in vitro findings (e.g., HCT-116, MCF-7).
Materials:
-
Cancer cells (e.g., 5 x 10^6 cells in 100 µL of sterile PBS or Matrigel)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Positive control (e.g., Doxorubicin)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject the cancer cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound, positive control).
-
Treatment Administration: Administer the test compound, vehicle, or positive control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the mean tumor volumes and weights between the treatment groups to determine the percentage of tumor growth inhibition.
Visualizing the Pathways and Processes
Signaling Pathway
Caption: Dual inhibition of CDK2 and GSK3β signaling pathways.
Experimental Workflow
Caption: Workflow from in vitro screening to in vivo efficacy.
Conclusion
The in vitro data on this compound derivatives and their analogs strongly suggest a therapeutic potential in cancer through the dual inhibition of CDK2 and GSK3β. The in vivo studies on structurally related pyridine-based CDK2 inhibitors and the well-established GSK3β inhibitor, Tideglusib, provide a compelling validation of this potential. The significant tumor growth inhibition observed with a pyrazolo[3,4-b]pyridine derivative in a preclinical model underscores the promise of this chemical scaffold. While direct in vivo data for the initial lead compounds are yet to be established, the collective evidence presented in this guide strongly supports the continued development of pyridine-based dual CDK2/GSK3β inhibitors as a promising strategy for cancer therapy. The provided experimental protocols offer a robust framework for the further preclinical evaluation of these novel therapeutic candidates.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical testing of the glycogen synthase kinase-3β inhibitor tideglusib for rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the synthetic routes to various pyridinyl-thio-acetic acids
For Researchers, Scientists, and Drug Development Professionals
Pyridinyl-thio-acetic acids are a critical class of heterocyclic compounds that serve as key building blocks and intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. Their structural motif, combining a pyridine ring with a thioacetic acid side chain, imparts unique physicochemical properties that are leveraged in the design of bioactive molecules. This guide provides a comparative analysis of common and effective synthetic routes to the 2-, 3-, and 4-isomers of pyridinyl-thio-acetic acid, offering a direct comparison of methodologies, yields, and starting materials to aid in synthetic planning and process development.
Comparative Analysis of Synthetic Routes
The synthesis of pyridinyl-thio-acetic acids can be broadly approached via two primary strategies: the S-alkylation of a pyridinethiol with a haloacetic acid derivative, or multi-step syntheses starting from more readily available pyridine precursors. The choice of route is often dictated by the availability and cost of the starting materials, as well as the desired isomeric purity and overall yield.
| Target Compound | Starting Materials | Key Reagents/Solvents | Reaction Conditions | Yield (%) |
| 2-Pyridinyl-thio-acetic acid | 2-Mercaptopyridine, Sodium Chloroacetate | Sodium Hydroxide, Water | 60-70°C, 2-3 hours | ~85-95% (Estimated) |
| 3-Pyridinyl-thio-acetic acid | 3-Acetylpyridine, Morpholine, Sulfur | Hydrochloric Acid | Step 1: Reflux, 12 hoursStep 2: Reflux, 6 hours | ~60-65% (Overall) |
| 4-Pyridinyl-thio-acetic acid (Route A) | 4-(1-Pyridyl)pyridinium chloride, Mercaptoacetic acid | Water | Reflux, 4 hours | 70-95% |
| 4-Pyridinyl-thio-acetic acid (Route B) | 4-Thiopyridone, 2-Chloroacetic acid | Base (e.g., NaOH), Water/Alcohol | Not specified | Not specified |
Visualization of Synthetic Pathways
The following diagram illustrates the general logic of the primary synthetic routes discussed in this guide. Route 1 depicts the direct S-alkylation pathway, which is common for the 2- and 4-isomers. Route 2 outlines the multi-step approach involving the Willgerodt-Kindler reaction, typically used for the 3-isomer.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of each pyridinyl-thio-acetic acid isomer based on the routes outlined above.
Protocol 1: Synthesis of 2-Pyridinyl-thio-acetic acid via S-Alkylation
This protocol describes a general method for the S-alkylation of 2-mercaptopyridine.
-
Preparation of Sodium Chloroacetate: In a reaction vessel, dissolve chloroacetic acid (1.0 eq) in water. Cool the solution in an ice bath and add sodium carbonate (1.05 eq) portion-wise until gas evolution ceases.
-
Reaction Setup: In a separate flask equipped with a stirrer and condenser, dissolve 2-mercaptopyridine (1.0 eq) in water containing sodium hydroxide (1.0 eq).
-
Alkylation: Heat the 2-mercaptopyridine solution to 60°C. Slowly add the prepared sodium chloroacetate solution to the flask over 30 minutes.
-
Reaction: Maintain the reaction mixture at 60-70°C for 2-3 hours, monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 3-4. The product will precipitate out of the solution.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-pyridinyl-thio-acetic acid.
Protocol 2: Synthesis of 3-Pyridinyl-thio-acetic acid via Willgerodt-Kindler Reaction
This two-step protocol starts from 3-acetylpyridine.
Step 1: Synthesis of 3-Pyridinylthioacetylmorpholine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix 3-acetylpyridine (1.0 eq), morpholine (1.5 eq), and sulfur powder (1.2 eq).
-
Reaction: Heat the mixture to reflux and maintain for 12 hours.
-
Workup: Cool the reaction mixture and pour it into ice water with stirring. The solid thioamide intermediate will precipitate.
-
Isolation: Filter the solid, wash thoroughly with cold water, and dry. The crude product can be used in the next step without further purification. An exemplary yield for this step is approximately 82%.
Step 2: Hydrolysis to 3-Pyridinyl-thio-acetic acid
-
Reaction Setup: Suspend the crude 3-pyridinylthioacetylmorpholine (1.0 eq) in concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain for 6 hours.
-
Workup: Cool the reaction mixture. The product will crystallize as the hydrochloride salt.
-
Isolation: Filter the crystals, wash with a small amount of cold concentrated hydrochloric acid, and dry under vacuum to obtain 3-pyridinyl-acetic acid hydrochloride. An exemplary yield for this hydrolysis step is approximately 75%.
Protocol 3: Synthesis of 4-Pyridinyl-thio-acetic acid (Route A)
This highly efficient one-step process utilizes 4-(1-pyridyl)pyridinium chloride.[1]
-
Reaction Setup: In a flask equipped with a stirrer and reflux condenser, dissolve 4-(1-pyridyl)pyridinium chloride (1.0 eq) in water.
-
Reagent Addition: Add mercaptoacetic acid (1.0 eq) to the solution with stirring.[1]
-
Reaction: Gently reflux the solution with stirring for four hours. A significant amount of solid product will separate during this time.[1]
-
Workup: Cool the reaction mixture first to 25°C and then further in an ice bath to 0-5°C for one hour.[1]
-
Isolation: Collect the product by filtration, wash the solid with cold water, and dry to yield 4-pyridinyl-thio-acetic acid.[1] Reported yields for this process are in the range of 70-95%.[1]
References
Benchmarking (Pyridin-2-ylsulfanyl)-acetic acid: A Comparative Performance Guide for Drug Discovery Professionals
An objective guide for researchers, scientists, and drug development professionals on evaluating the therapeutic potential of (Pyridin-2-ylsulfanyl)-acetic acid against established patented compounds. This document provides detailed experimental protocols and a framework for comparative analysis in the fields of oncology and microbiology.
Introduction
This compound and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyridine moiety is a common scaffold in numerous approved drugs, recognized for its ability to interact with various biological targets.[1][2][3][4] This guide outlines a systematic approach to benchmarking the performance of this compound, focusing on its potential anticancer and antimicrobial activities. By providing standardized experimental protocols and comparative data from patented pyridine-containing drugs, this document serves as a valuable resource for researchers seeking to evaluate the therapeutic promise of this and related compounds.
Comparative Landscape: Patented Pyridine Derivatives
Several patented drugs containing a pyridine scaffold have demonstrated significant clinical efficacy, particularly in oncology. Two prominent examples are Sorafenib and Sunitinib, both of which are multi-kinase inhibitors used in cancer therapy.[5][6][7][8][9] While not direct structural analogues of this compound, their biological activities provide a relevant benchmark for new pyridine derivatives entering the drug discovery pipeline.
Table 1: Overview of Selected Patented Pyridine-Containing Anticancer Drugs
| Compound | Patented Drug Name | Mechanism of Action | Key Protein Targets |
| Sorafenib | Nexavar® | Kinase Inhibitor | VEGFR, PDGFR, RAF kinases[7][9] |
| Sunitinib | Sutent® | Kinase Inhibitor | VEGFR, PDGFR, KIT, FLT3, CSF-1R, RET[6][8] |
Performance Benchmarking: Experimental Protocols
To objectively assess the therapeutic potential of this compound, a series of standardized in vitro assays are recommended. These protocols are designed to evaluate its anticancer and antimicrobial efficacy, providing a basis for comparison with existing compounds.
Anticancer Activity Assessment
The antiproliferative activity of a compound against cancer cell lines is a primary indicator of its potential as an anticancer agent. The MTT assay is a widely used colorimetric method to assess cell viability.[10]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG-2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Dissolve this compound and reference compounds (e.g., Sorafenib, Doxorubicin) in dimethyl sulfoxide (DMSO) to prepare stock solutions. Further dilute with culture medium to achieve a range of final concentrations.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test and reference compounds. Include a vehicle control (DMSO-treated cells) and a positive control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Table 2: Example IC50 Values for Patented Anticancer Drugs against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| Sorafenib | HepG2 (Liver) | 5.8 |
| Sorafenib | MCF-7 (Breast) | 4.5[4] |
| Sunitinib | HCT116 (Colon) | 3.4 |
| Doxorubicin | MCF-7 (Breast) | 1.93[4] |
Note: These values are for reference and may vary depending on experimental conditions.
Antimicrobial Activity Assessment
The antimicrobial potential of this compound can be determined by measuring its ability to inhibit the growth of various bacterial and fungal strains. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media overnight. Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: Prepare a serial two-fold dilution of this compound and reference antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.
Table 3: Example MIC Values for Reference Antimicrobial Agents
| Compound | Microorganism | MIC (µg/mL) |
| Ciprofloxacin | Escherichia coli | 0.015 - 1 |
| Ciprofloxacin | Staphylococcus aureus | 0.12 - 2 |
| Fluconazole | Candida albicans | 0.25 - 16 |
Note: These values are for reference and may vary depending on the specific strain and experimental conditions.
Visualizing Cellular Mechanisms and Workflows
Understanding the potential mechanisms of action and experimental processes is crucial for drug development. The following diagrams, created using the DOT language, illustrate a key signaling pathway often targeted by pyridine derivatives and a typical experimental workflow.
References
- 1. chemijournal.com [chemijournal.com]
- 2. ijsat.org [ijsat.org]
- 3. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Sorafenib - Wikipedia [en.wikipedia.org]
- 8. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of (Pyridin-2-ylsulfanyl)-acetic acid: A Comprehensive Guide
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of (Pyridin-2-ylsulfanyl)-acetic acid, a compound that requires careful handling due to its potential hazards. The information presented here is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[1] this compound is classified as a skin and eye irritant and may cause respiratory irritation.[2]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[1] For larger spills, it is imperative to contact the institution's Environmental Health and Safety (EHS) department immediately.[1]
Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations.[1] Due to its pyridine and acetic acid components, this compound should be treated as hazardous waste.[1][3]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1] This waste stream should not be mixed with other incompatible waste. It is crucial to store it separately from strong oxidizing agents and acids.[1]
-
Containerization: Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container must be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., Irritant).
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal company.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principles of handling hazardous chemical waste apply. For acidic components, neutralization is a common procedure for dilute aqueous solutions. However, given the pyridine component, this should only be performed by trained personnel in a controlled environment, such as a fume hood, and in accordance with institutional safety protocols.
For dilute solutions of acetic acid (less than 5%), neutralization with sodium bicarbonate can be performed under a fume hood until the pH is neutral.[5] However, due to the presence of the pyridine moiety in this compound, this practice is not recommended without a thorough risk assessment and approval from your institution's EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling (Pyridin-2-ylsulfanyl)-acetic acid
Essential Safety and Handling Guide for (Pyridin-2-ylsulfanyl)-acetic acid
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in research and drug development environments. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risks.
This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Hazard Identification and Classification
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] | Warning | |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] | Warning | |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation[1] | Warning |
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against exposure to this compound. The following table outlines the recommended PPE for handling this compound.
| Body Part | Protective Equipment | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield.[1][2][3] | To protect against splashes and dust that can cause serious eye irritation. |
| Skin | Nitrile or neoprene gloves (double-gloving is recommended).[3][4] A chemical-resistant lab coat or apron should be worn.[2][5] | To prevent skin contact, which can cause irritation.[1] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges should be used when handling the powder outside of a fume hood or if dust is generated.[4][5] | To protect against inhalation of dust or vapors that may cause respiratory irritation.[1] |
| Feet | Closed-toe shoes.[4] | To protect feet from potential spills. |
Experimental Protocols: Safe Handling and Storage
Engineering Controls:
-
Fume Hood: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: Ensure the laboratory is well-ventilated to reduce the concentration of any airborne dust or vapors.[2][5]
-
Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible, ideally within a 10-second travel distance from the work area.[4][6]
Handling Procedures:
-
Before starting work, ensure all necessary PPE is worn correctly.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not breathe in dust, fumes, or vapors.[1]
-
When transferring the chemical, use appropriate tools to minimize dust generation.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
Storage:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]
-
Store in a designated, corrosion-resistant cabinet.[4]
Emergency Procedures
In Case of Accidental Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Management:
-
Small Spills (<1 L):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1]
-
Carefully sweep or scoop up the material and place it into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[6]
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all contaminated materials, including disposable PPE, absorbent pads, and glassware, in a designated and clearly labeled hazardous waste container.[4]
-
Ensure the waste container is kept closed when not in use.
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's approved chemical waste disposal program.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
